molecular formula C5H3ClN2O3 B019288 5-Chloro-2-hydroxy-3-nitropyridine CAS No. 21427-61-2

5-Chloro-2-hydroxy-3-nitropyridine

Cat. No.: B019288
CAS No.: 21427-61-2
M. Wt: 174.54 g/mol
InChI Key: QVGQNICXNZMXQA-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-3-nitropyridine (CAS 21427-61-2) is a high-purity chemical compound serving as a key synthetic intermediate in organic and medicinal chemistry research. This heterocyclic building block, with its distinct chloro, nitro, and hydroxy functional groups, allows for versatile chemical transformations and is particularly valuable in the development of novel molecules. Researchers utilize this compound in the synthesis of advanced agrochemicals to enhance crop protection and yield. In pharmaceutical development, it is employed to create compounds with potential antibacterial and antifungal properties, addressing critical health challenges. The compound appears as a light yellow to yellow powder or crystal and is soluble in solvents such as Dimethylformamide. It should be stored in a cool, dark place, under an inert atmosphere (nitrogen or argon) to maintain stability. This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-nitro-1H-pyridin-2-one
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InChI

InChI=1S/C5H3ClN2O3/c6-3-1-4(8(10)11)5(9)7-2-3/h1-2H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGQNICXNZMXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289794
Record name 5-Chloro-2-hydroxy-3-nitropyridine
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Molecular Weight

174.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21427-61-2
Record name 21427-61-2
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Record name 5-Chloro-2-hydroxy-3-nitropyridine
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Record name 5-Chloro-2-hydroxy-3-nitropyridine
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Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-hydroxy-3-nitropyridine: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2-hydroxy-3-nitropyridine, a key intermediate in organic synthesis. Due to its distinct chloro and nitro functionalities on a pyridine ring, this compound serves as a versatile precursor for a wide range of biologically active molecules, specialty chemicals, and advanced materials.[1] Its applications span the pharmaceutical, agrochemical, and fine chemical industries.[1][2] This document details its chemical structure, physical properties, and a comprehensive experimental protocol for its synthesis.

Chemical Structure and Properties

This compound, also known as 5-Chloro-3-nitro-2-pyridinol, is a solid, typically appearing as a light yellow to yellow powder or crystal.[3][4] The compound is characterized by a pyridine ring substituted with a chlorine atom at position 5, a hydroxyl group at position 2, and a nitro group at position 3. Its tautomeric form is 5-Chloro-3-nitro-2(1H)-pyridinone.[4]

Table 1: Chemical and Physical Properties of this compound

Property Value
CAS Number 21427-61-2[3][5][6]
Molecular Formula C₅H₃ClN₂O₃[5][6]
Molecular Weight 174.54 g/mol [5][6]
Appearance Light yellow to yellow powder/crystal[3][4]
Melting Point 229-231 °C[3] / 232-236 °C[6]
SMILES String Oc1ncc(Cl)cc1--INVALID-LINK--=O[6]
InChI Key QVGQNICXNZMXQA-UHFFFAOYSA-N[6]

| Synonyms | 5-Chloro-3-nitro-2-pyridinol, 5-Chloro-3-nitro-2-pyridone[4] |

Synthesis of this compound

A well-documented method for the synthesis of this compound involves a one-pot reaction starting from 2-amino-5-chloropyridine.[3][7] The process encompasses an initial diazotization of the amino group, followed by an in-situ nitration to yield the final product.[7] This method is efficient, with reported yields exceeding 80%.[3]

This protocol is based on a method that yields 351 g of the final product with a theoretical yield of 80.5%.[3]

Table 2: Reagents and Materials

Reagent Quantity Moles (approx.) Role
2-Amino-5-chloropyridine 321 g 2.50 mol Starting Material
Concentrated Sulfuric Acid (H₂SO₄) 1.25 L - Solvent/Catalyst
Sodium Nitrite (NaNO₂) 172.5 g 2.50 mol Diazotizing Agent
Deionized Water (for NaNO₂) 240 mL - Solvent
Pure Nitric Acid (HNO₃) 125 mL - Nitrating Agent
Ice Water 5 kg - Quenching

| Deionized Water | As needed | - | Washing |

Table 3: Reaction Conditions and Procedure

Step Action Temperature Duration Observations
1. Dissolution Slowly add 2-amino-5-chloropyridine to concentrated H₂SO₄ with stirring. Ambient, may warm Until dissolved Clear solution forms.
2. Diazotization Slowly add the aqueous NaNO₂ solution to the mixture. 40°C to 45°C 15 minutes Maintain temperature.
3. Nitration Slowly add pure nitric acid dropwise. 50°C 40 minutes Careful, exothermic.
4. Reaction Maintain the reaction mixture at the specified temperature. 55°C 1 hour Reaction proceeds.
5. Quenching Pour the reaction mixture into ice water. 0°C - A yellow product precipitates.
6. Isolation Collect the precipitate by filtration. Ambient - Solid product is isolated.
7. Purification Wash the solid thoroughly with deionized water. Ambient - Removes residual acid.

| 8. Drying | Dry the final product. | 60°C | Until constant weight | Yellow solid obtained. |

The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final product.

Synthesis_Workflow A 2-Amino-5-chloropyridine C Dissolution A->C B Concentrated H₂SO₄ B->C E Diazotization C->E Stirring D NaNO₂ in H₂O (40-45°C) D->E F Diazonium Salt Intermediate (in situ) E->F H Nitration F->H G Pure HNO₃ (50-55°C) G->H I Reaction Mixture H->I J Quenching in Ice Water I->J 1 hour @ 55°C K Precipitate J->K L Filtration, Washing, Drying K->L M This compound L->M Yield: 80.5%

Caption: Synthesis workflow for this compound.

Safety Information

This compound is classified as an irritant and acute toxicant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[6] All manipulations should be performed in a well-ventilated fume hood. The synthesis protocol involves the use of concentrated strong acids (sulfuric and nitric acid) and generates a diazonium salt intermediate, which requires careful temperature control. The reaction is exothermic, and appropriate cooling measures must be in place.

This guide provides essential technical information for professionals working with this compound. By detailing its properties and a reliable synthesis protocol, it aims to support research and development in the chemical and pharmaceutical sciences.

References

In-Depth Technical Guide: 5-Chloro-2-hydroxy-3-nitropyridine (CAS 21427-61-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Chloro-2-hydroxy-3-nitropyridine (CAS 21427-61-2). The information is curated for professionals in research and development, with a focus on structured data, detailed experimental protocols, and visualization of key processes.

Core Properties and Identification

This compound is a substituted pyridine derivative. Its structure is characterized by a pyridine ring with a chloro, a hydroxyl, and a nitro group at positions 5, 2, and 3, respectively. This compound is primarily utilized as a versatile intermediate in organic synthesis.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 21427-61-2
Molecular Formula C₅H₃ClN₂O₃
Molecular Weight 174.54 g/mol
Appearance White to light brown solid
Melting Point 229-231 °C[1]
Synonyms 5-Chloro-3-nitro-2-pyridinol, 5-Chloro-3-nitro-2(1H)-pyridinone

Synthesis and Reactions

The primary route for the synthesis of this compound involves the nitration of a chloropyridine precursor. Detailed experimental protocols are crucial for ensuring high yield and purity.

Synthesis of this compound

A common synthetic pathway starts from 2-amino-5-chloropyridine. The process involves diazotization followed by nitration.

Experimental Protocol: Synthesis of this compound [1]

  • Materials: 2-amino-5-chloropyridine, concentrated sulfuric acid, sodium nitrite, pure nitric acid, ice water, deionized water.

  • Procedure:

    • Slowly add 321 g of 2-amino-5-chloropyridine to 1.25 L of concentrated sulfuric acid with continuous stirring until complete dissolution.

    • Cool the mixture and slowly add a solution of 172.5 g of sodium nitrite in 240 mL of water at a temperature of 40-45 °C. Stir for 15 minutes.

    • Slowly add 125 mL of pure nitric acid dropwise over 40 minutes, maintaining the temperature at 50 °C.

    • Maintain the reaction mixture at 55 °C for 1 hour.

    • Quench the reaction by pouring it into 5 kg of ice water.

    • Collect the yellow precipitate by filtration.

    • Wash the precipitate thoroughly with deionized water.

    • Dry the product at 60 °C to obtain this compound.

  • Yield: Approximately 80.5% of the theoretical yield.

Diagram 1: Synthetic Pathway of this compound

G A 2-Amino-5-chloropyridine B Intermediate Diazonium Salt A->B Diazotization C This compound B->C Nitration R1 1. H₂SO₄ 2. NaNO₂, H₂O R1->A R2 HNO₃ R2->B

Caption: Synthesis of this compound.

Use as an Intermediate: Synthesis of 5-Chloro-2,3-dihydroxypyridine

This compound serves as a key intermediate in the synthesis of other valuable compounds, such as 5-chloro-2,3-dihydroxypyridine. This transformation involves the reduction of the nitro group followed by diazotization and hydrolysis.

Experimental Protocol: Synthesis of 5-chloro-2,3-dihydroxypyridine

  • Materials: this compound, a suitable reducing agent (e.g., iron powder in ethanol with an acid), sodium nitrite, hydrochloric acid, sodium hydroxide.

  • Procedure:

    • Reduction: Reduce the nitro group of this compound to an amino group using a standard reduction method (e.g., catalytic hydrogenation or metal-acid reduction) to yield 3-amino-5-chloro-2-hydroxypyridine.

    • Diazotization and Hydrolysis: Dissolve the resulting 3-amino-5-chloro-2-hydroxypyridine in an acidic aqueous solution and cool to 0-5 °C. Slowly add an aqueous solution of sodium nitrite to form the diazonium salt. Gently warm the solution to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl group, yielding 5-chloro-2,3-dihydroxypyridine.

Diagram 2: Conversion to 5-Chloro-2,3-dihydroxypyridine

G A This compound B 3-Amino-5-chloro-2-hydroxypyridine A->B Nitro Group Reduction C 5-Chloro-2,3-dihydroxypyridine B->C Diazotization & Hydrolysis R1 Reduction (e.g., Fe/HCl) R1->A R2 1. NaNO₂, HCl 2. H₂O, Δ R2->B

Caption: Synthesis of 5-Chloro-2,3-dihydroxypyridine.

Potential Applications in Drug Development and Agrochemicals

The chemical structure of this compound makes it a valuable building block for the synthesis of more complex molecules with potential biological activity.

Antimicrobial Potential

While specific studies on the antimicrobial activity of this compound are not extensively documented in publicly available literature, its derivatives are being explored for such properties. The presence of the nitro group and the chlorinated pyridine ring are common features in various antimicrobial compounds.[2]

  • Antibacterial and Antifungal Agents: This compound is used in the development of pharmaceuticals, particularly in creating compounds with potential antibacterial and antifungal properties.[2] The general mechanism of action for many nitroaromatic antimicrobial drugs involves the enzymatic reduction of the nitro group within the target microorganism. This reduction can lead to the formation of reactive intermediates that can damage cellular components, including DNA.[3][4]

Diagram 3: General Mechanism of Nitroaromatic Antimicrobials

G cluster_0 Microbial Cell A Nitroaromatic Drug (e.g., Nitropyridine derivative) C Reactive Nitro Intermediates (e.g., Nitroso, Hydroxylamine) A->C Reduction B Nitroreductases B->A D Cellular Damage (DNA, proteins, etc.) C->D E Cell Death D->E

References

physical and chemical characteristics of 5-Chloro-2-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 5-Chloro-2-hydroxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a compound utilized in organic synthesis.[1] The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and detailed experimental protocols.

Core Physical and Chemical Properties

This compound is a solid, crystalline compound with a color ranging from light yellow to green.[1] It is also described as a yellow precipitated product.[1] Key identifiers and properties are summarized in the table below for ease of reference and comparison.

PropertyValueSource
IUPAC Name 5-chloro-3-nitropyridin-2-ol[2]
Synonyms 5-Chloro-3-nitro-2-pyridinol, 5-chloro-3-nitro-2(1H)-pyridinone[2]
CAS Number 21427-61-2
Molecular Formula C₅H₃ClN₂O₃[2]
Molecular Weight 174.54 g/mol [2]
Melting Point 229-231 °C, 232-236 °C, 236 °C[1]
pKa 6.31 ± 0.10[3]
Appearance Solid, Light yellow to Yellow to Green powder to crystal
Solubility Soluble in Dimethylformamide[3]
Storage Store under inert gas (nitrogen or Argon) at 2-8°C[3]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound starts from 2-amino-5-chloropyridine.[1][4] The process involves diazotization followed by nitration.

Materials:

  • 2-amino-5-chloropyridine (321 g)

  • Concentrated sulfuric acid (1.25 L)

  • Sodium nitrite (172.5 g)

  • Deionized water

  • Pure nitric acid (125 mL)

  • Ice

Procedure:

  • Slowly add 321 g of 2-amino-5-chloropyridine to 1.25 L of concentrated sulfuric acid with continuous stirring until complete dissolution.[1]

  • In a separate container, dissolve 172.5 g of sodium nitrite in 240 mL of water.[1]

  • Slowly add the sodium nitrite solution to the reaction mixture, maintaining the temperature between 40°C and 45°C. Continue stirring for 15 minutes.[1]

  • Carefully add 125 mL of pure nitric acid dropwise over 40 minutes, keeping the temperature at 50°C.[1]

  • Maintain the reaction mixture at 55°C for 1 hour.[1]

  • Quench the reaction by pouring the mixture into 5 kg of ice water.[1]

  • Collect the resulting yellow precipitate by filtration.[1]

  • Wash the precipitate thoroughly with deionized water.[1]

  • Dry the product at 60°C. This procedure is reported to yield 351 g (80.5% theoretical yield) of this compound.[1]

Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials cluster_reagents Reagents 2-amino-5-chloropyridine 2-amino-5-chloropyridine Dissolution Dissolution 2-amino-5-chloropyridine->Dissolution Conc_H2SO4 Conc. H2SO4 Conc_H2SO4->Dissolution NaNO2_sol Sodium Nitrite (in H2O) Reaction_Step1 Diazotization & Nitration (40-55°C) NaNO2_sol->Reaction_Step1 HNO3 Pure Nitric Acid HNO3->Reaction_Step1 Dissolution->Reaction_Step1 Quenching Quenching Reaction_Step1->Quenching Pour into ice water Workup Filtration, Washing, Drying Quenching->Workup Final_Product 5-Chloro-2-hydroxy- 3-nitropyridine Workup->Final_Product

Synthesis Workflow Diagram

Spectral Data and Analysis

While specific NMR, IR, and mass spectra for this compound are not detailed in the provided search results, such data is often available from chemical suppliers.[5][6] The following sections describe the expected spectral characteristics and general protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups and the electron-donating effect of the hydroxyl group.

  • ¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms in the pyridine ring. The chemical shifts will be characteristic of a substituted pyridine, with carbons attached to electronegative groups (Cl, O, N) appearing at lower fields.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-O stretch (nitro group): Strong asymmetric and symmetric stretching bands, typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

  • C=C and C=N stretches: Aromatic ring vibrations in the 1600-1400 cm⁻¹ region.

  • C-Cl stretch: A band in the lower frequency region, typically 800-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Electron Ionization (EI-MS): This technique would likely show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (174.54). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in an M+2 peak. Fragmentation may involve the loss of the nitro group (NO₂), chlorine, and other small molecules.

  • Electrospray Ionization (ESI-MS): This softer ionization technique would likely show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

General Protocol for Mass Spectrometry Analysis (GC-MS Example): A general protocol for analyzing similar compounds, such as 2,4-Dichloro-5-nitropyridine, by GC-MS is provided for reference.[7]

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).[7]

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector in split mode (e.g., 50:1 ratio) at 250 °C.[7]

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[7]

    • Oven Program: Initial temperature of 80 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, and hold for 5 min.[7]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[7]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).[7]

    • Electron Energy: 70 eV.[7]

    • Ion Source Temperature: 230 °C.[7]

    • Mass Range: m/z 40-300.[7]

Reactivity and Safety

This compound is a useful intermediate in organic synthesis.[1] Its reactivity is dictated by the functional groups on the pyridine ring. The nitro group can be reduced, the hydroxyl group can be alkylated or acylated, and the chlorine atom can undergo nucleophilic substitution, although the electron-withdrawing nitro group deactivates the ring for typical aromatic substitutions.

Hazard Information: Safety data for related compounds indicate that it should be handled with care. For instance, 5-Chloro-2-nitropyridine is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[8] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be followed.

Logical_Relationships Structural & Reactivity Relationships cluster_groups Functional Groups cluster_reactivity Potential Reactions Molecule This compound OH Hydroxyl Group (-OH) Molecule->OH NO2 Nitro Group (-NO2) Molecule->NO2 Cl Chloro Group (-Cl) Molecule->Cl Pyridine Pyridine Ring Molecule->Pyridine Alkylation Alkylation/ Acylation OH->Alkylation Site for Reduction Reduction NO2->Reduction Can be reduced Substitution Nucleophilic Substitution Cl->Substitution Can be substituted Aromatic_Chem Aromatic Chemistry Pyridine->Aromatic_Chem Governs

Functional Group Reactivity

References

5-Chloro-3-nitro-2-pyridinol synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 5-Chloro-3-nitro-2-pyridinol

This technical guide provides a comprehensive overview of the primary synthesis pathways for 5-Chloro-3-nitro-2-pyridinol (CAS Number: 21427-61-2), an important intermediate in the pharmaceutical and chemical industries.[1] The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes.

Synthesis Pathways

Two primary pathways for the synthesis of 5-Chloro-3-nitro-2-pyridinol have been identified from the literature. The first pathway initiates from 2-amino-5-chloropyridine, involving a multi-step process, while the second, more direct route, starts from 5-chloropyridin-3-ol.

Pathway 1: From 2-Amino-5-chloropyridine

This pathway involves a four-step synthesis:

  • Diazotization of 2-amino-5-chloropyridine to yield 2-hydroxy-5-chloropyridine.

  • Nitration of 2-hydroxy-5-chloropyridine to produce 2-hydroxy-3-nitro-5-chloropyridine.

  • Reduction of the nitro group to form 2-hydroxy-3-amino-5-chloropyridine.

  • A final diazotization and hydrolysis step to yield the target molecule, 5-chloro-2,3-dihydroxypyridine, from which the desired product is an intermediate.[2][3][4]

Pathway 2: From 5-Chloropyridin-3-ol

This pathway is a more direct, one-step nitration of 5-chloropyridin-3-ol to yield 5-chloro-2-nitro-pyridin-3-ol, which is an isomer of the target compound. However, some sources use the naming conventions interchangeably, and this route is presented as a viable method for obtaining a closely related, if not identical, compound.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the primary synthesis reactions.

Reaction Step Starting Material Reagents Reaction Temperature Reaction Time Yield Reference
Pathway 1: Step 1 (Diazotization) 2-Amino-5-chloropyridineSodium nitrite, Hydrochloric acid-10 °C to 10 °C1-2 hoursNot specified[2]
Pathway 1: Step 2 (Nitration) 2-Hydroxy-5-chloropyridineConcentrated nitric acid, Concentrated sulfuric acid50-60 °C1-2 hoursNot specified[2][3]
Pathway 1: Step 3 (Reduction) 2-Hydroxy-3-nitro-5-chloropyridineIron powder, Calcium chloride, 75% EthanolReflux3 hoursNot specified[2]
Pathway 2: Nitration 5-Chloropyridin-3-olConcentrated nitric acid, Concentrated sulfuric acid0 °C to Room TemperatureOvernight82%[5]

Experimental Protocols

Pathway 1: Synthesis from 2-Amino-5-chloropyridine

Step 1: Diazotization of 2-Amino-5-chloropyridine [2][3]

  • Dissolve 2-amino-5-chloropyridine in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to between -10 °C and 5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • The resulting solution containing 2-hydroxy-5-chloropyridine is used directly in the next step.

Step 2: Nitration of 2-Hydroxy-5-chloropyridine [2][3]

  • To the cooled solution of 2-hydroxy-5-chloropyridine, slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid.

  • Maintain the reaction temperature between 50-60 °C during the addition.

  • After the addition is complete, continue stirring for 1-2 hours.

  • Cool the reaction mixture to room temperature and adjust the pH to approximately 6-7 with a sodium hydroxide solution to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 2-hydroxy-3-nitro-5-chloropyridine.

Pathway 2: Synthesis from 5-Chloropyridin-3-ol

Nitration of 5-Chloropyridin-3-ol [5]

  • Under ice bath cooling, dissolve 30 g (232 mmol) of 5-chloropyridin-3-ol in 228 mL of concentrated sulfuric acid.

  • While maintaining the temperature at 0 °C, slowly add 24 mL of concentrated nitric acid dropwise.

  • After the addition, allow the reaction mixture to gradually warm to room temperature and stir overnight.

  • Pour the mixture slowly into an ice/water mixture and continue stirring for 30 minutes.

  • Collect the precipitated solid product by filtration.

  • Wash the solid with cold water and air-dry to obtain 33 g (82% yield) of 2-nitro-3-hydroxy-5-chloropyridine.

Visualizations

Synthesis_Pathway_1 cluster_0 Pathway 1: From 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine 2-Hydroxy-5-chloropyridine 2-Hydroxy-5-chloropyridine 2-Amino-5-chloropyridine->2-Hydroxy-5-chloropyridine 1. Diazotization (NaNO₂, HCl) 5-Chloro-3-nitro-2-pyridinol 5-Chloro-3-nitro-2-pyridinol 2-Hydroxy-5-chloropyridine->5-Chloro-3-nitro-2-pyridinol 2. Nitration (HNO₃, H₂SO₄) Synthesis_Pathway_2 cluster_1 Pathway 2: From 5-Chloropyridin-3-ol 5-Chloropyridin-3-ol 5-Chloropyridin-3-ol 5-Chloro-3-nitro-2-pyridinol 5-Chloro-3-nitro-2-pyridinol 5-Chloropyridin-3-ol->5-Chloro-3-nitro-2-pyridinol Nitration (HNO₃, H₂SO₄)

References

Technical Guide: Solubility Profile of 5-Chloro-2-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-hydroxy-3-nitropyridine is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. A thorough understanding of its solubility in common laboratory solvents is critical for its application in drug discovery, process development, and formulation. Solubility dictates the choice of solvents for synthesis, purification, and biological screening, directly impacting reaction kinetics, yield, and the bioavailability of resulting compounds. This technical guide provides a summary of the available solubility data for this compound and presents detailed experimental protocols for its quantitative determination.

Solubility Data

Quantitative public-domain data on the solubility of this compound is sparse. The following table summarizes the available qualitative information. Researchers are encouraged to use the experimental protocols outlined in this guide to generate precise quantitative data for their specific applications and solvent systems.

SolventCommon AbbreviationMolar Mass ( g/mol )Boiling Point (°C)Qualitative Solubility
MethanolMeOH32.0464.7Soluble[1]

Note: "Soluble" is a qualitative term. For precise applications, quantitative determination is necessary.

Experimental Protocols for Solubility Determination

The following are established methods for determining the solubility of a crystalline solid like this compound.

Equilibrium (Shake-Flask) Method Followed by Gravimetric Analysis

This is a widely used and reliable method for determining thermodynamic solubility.[2][3][4][5][6]

3.1.1. Principle An excess amount of the solid solute is agitated in a solvent for a prolonged period to ensure that equilibrium is reached, creating a saturated solution. The undissolved solid is then removed, and the amount of dissolved solute in a known mass or volume of the filtrate is determined by evaporating the solvent and weighing the residue.[6]

3.1.2. Materials and Equipment

  • This compound

  • Solvent of interest (e.g., water, ethanol, acetone, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

  • Pipettes

  • Evaporating dish or pre-weighed vials

  • Oven or rotary evaporator

3.1.3. Procedure

  • Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on a shaker or stirrer at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[2]

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle.

  • Filtration: Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any undissolved microcrystals. The filtration should be performed quickly to minimize solvent evaporation.

  • Solvent Evaporation: Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed evaporating dish.

  • Drying: Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until a constant weight of the residue is achieved.

  • Calculation: The solubility is calculated from the mass of the residue and the volume of the filtrate used.

Equilibrium (Shake-Flask) Method Followed by UV-Vis Spectrophotometry

This method is suitable for compounds that have a chromophore and absorb light in the UV-visible range. It is often faster than the gravimetric method.[2][7]

3.2.1. Principle A saturated solution is prepared as described in the shake-flask method. The concentration of the solute in the saturated solution is then determined by measuring its absorbance and using a pre-established calibration curve that relates absorbance to concentration (Beer-Lambert Law).[7][8]

3.2.2. Materials and Equipment

  • All materials from the gravimetric method

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes

3.2.3. Procedure

  • Calibration Curve Construction:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Perform a series of dilutions to create several standard solutions of known concentrations.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration. This is the calibration curve.

  • Sample Preparation: Prepare a saturated solution and filter it as described in the gravimetric method (Steps 1-4).

  • Sample Analysis:

    • Dilute a known volume of the clear filtrate with the solvent to ensure the absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add to a known volume of solvent A->B C Seal and agitate at constant temperature (24-48h) B->C D Allow suspension to settle C->D E Filter supernatant (e.g., 0.45 µm filter) D->E F Gravimetric Method E->F G UV-Vis Method E->G H Evaporate solvent from a known volume of filtrate F->H K Dilute filtrate to fall within calibration range G->K I Weigh the solid residue H->I J Calculate Solubility (mass/volume) I->J L Measure absorbance at λmax K->L M Calculate Concentration from Calibration Curve L->M N Calculate Solubility (accounting for dilution) M->N

Caption: Experimental workflow for solubility determination.

Conclusion

While direct quantitative solubility data for this compound is not widely published, this guide provides researchers with the necessary experimental protocols to determine its solubility in various common solvents. The choice between gravimetric and UV-Vis spectrophotometric analysis will depend on the compound's properties and the available laboratory equipment. Accurate solubility data is fundamental for the successful application of this compound in research and development.

References

An In-depth Technical Guide to 5-Chloro-2-hydroxy-3-nitropyridine: Synthesis, Properties, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-hydroxy-3-nitropyridine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of more complex molecules. Its unique substitution pattern, featuring a chlorine atom, a hydroxyl group, and a nitro group on a pyridine ring, provides multiple reactive sites for further chemical transformations. This technical guide delves into the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications as a building block in the development of novel compounds with potential therapeutic and agrochemical activities.

Introduction and Historical Context

The precise historical details of the first synthesis and characterization of this compound are not extensively documented in readily available literature, which is common for many specialized chemical intermediates. However, its existence and utility are noted in chemical databases with a Reaxys Registry Number of 383852, suggesting its presence in the chemical literature for some time.[1][2] The compound, also known by its synonyms 5-Chloro-3-nitro-2-pyridinol and 5-Chloro-3-nitro-2(1H)-pyridinone, has gained prominence as a valuable starting material in organic synthesis.[3] Its importance lies in the strategic placement of its functional groups, which allows for selective modifications to build more complex molecular architectures.

Physicochemical Properties

This compound is typically a light yellow to yellow or green solid.[1][3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 21427-61-2[4][5][6][7]
Molecular Formula C₅H₃ClN₂O₃[1][4][7]
Molecular Weight 174.54 g/mol [4][7]
Appearance Light yellow to Yellow to Green powder/crystal[1][3]
Melting Point 232-236 °C[4]
Purity >98.0% (GC)(T)[1][3]
Beilstein/Reaxys No. 383852[1]
PubChem Substance ID 87558205[1]

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented in patent literature, typically involving the nitration of a chlorohydroxypyridine precursor. A general synthetic workflow is depicted in the following diagram.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2_amino_5_chloropyridine 2-Amino-5-chloropyridine 2_hydroxy_5_chloropyridine 2-Hydroxy-5-chloropyridine 2_amino_5_chloropyridine->2_hydroxy_5_chloropyridine Diazotization product This compound 2_hydroxy_5_chloropyridine->product Nitration

Figure 1: General synthetic workflow for this compound.

A detailed experimental protocol, adapted from patent literature, for the synthesis of this compound is provided below.

Experimental Protocol: Synthesis of this compound

This protocol involves a two-step process starting from 2-amino-5-chloropyridine.

Step 1: Diazotization to form 2-Hydroxy-5-chloropyridine

  • Materials: 2-amino-5-chloropyridine, sulfuric acid, sodium nitrite, water, ice.

  • Procedure:

    • In a suitable reaction vessel, dissolve 2-amino-5-chloropyridine in an aqueous solution of sulfuric acid.

    • Cool the mixture to 0-5 °C using an ice bath.

    • Slowly add a solution of sodium nitrite in water to the cooled mixture, ensuring the temperature is maintained below 10 °C.

    • Stir the reaction mixture at this temperature for 1-2 hours. The resulting solution contains 2-hydroxy-5-chloropyridine and is used directly in the next step.

Step 2: Nitration to form this compound

  • Materials: Solution of 2-hydroxy-5-chloropyridine from Step 1, concentrated nitric acid, concentrated sulfuric acid, ice water.

  • Procedure:

    • To the cooled solution of 2-hydroxy-5-chloropyridine, slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid.

    • Carefully control the temperature of the reaction mixture between 50-60 °C during the addition.

    • Maintain the reaction mixture at this temperature for 1-2 hours after the addition is complete.

    • Quench the reaction by pouring the mixture into a large volume of ice water.

    • The product, this compound, will precipitate as a yellow solid.

    • Collect the solid by filtration, wash thoroughly with deionized water, and dry under vacuum.

Applications in Drug Discovery and Agrochemical Research

This compound is not typically used as a final product but rather as a versatile intermediate for the synthesis of more complex, biologically active molecules. The presence of the chloro, hydroxyl, and nitro groups allows for a variety of chemical modifications, making it a valuable building block.

Precursor for Bioactive Heterocycles

This compound is utilized in the development of pharmaceuticals, particularly in the creation of compounds with potential antibacterial and antifungal properties.[8] The pyridine scaffold is a common feature in many approved drugs, and substituted pyridines like this one are key starting materials. It also serves as an important intermediate in the synthesis of various agrochemicals, contributing to crop protection and yield enhancement.[8]

While specific, direct examples of marketed drugs synthesized from this compound are not prominently reported, the broader class of nitropyridines are extensively used in the synthesis of compounds with a wide range of biological activities. For instance, related chloronitropyridines are precursors to compounds with demonstrated antibacterial, antifungal, and anticancer activities.

For example, various 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, which share a similar chlorinated aromatic core, have been synthesized and screened for antibacterial and antifungal activity.[9][10] Some of these compounds have shown good activity against Gram-positive and Gram-negative bacteria, as well as fungi.[9][10] Similarly, novel thiazolidinone derivatives incorporating a chloro-nitrophenyl moiety have been synthesized and evaluated for their anticancer activity, with some compounds showing significant cytotoxic effects against various cancer cell lines.[11][12]

The general workflow for utilizing this compound as a synthetic intermediate is illustrated below.

Application_Workflow cluster_start Starting Intermediate cluster_reactions Chemical Modifications cluster_products Bioactive Molecules start_intermediate This compound reactions Nucleophilic Substitution Reduction of Nitro Group Coupling Reactions etc. start_intermediate->reactions bioactive_molecules Pharmaceuticals Agrochemicals Specialty Chemicals reactions->bioactive_molecules

Figure 2: General workflow for the application of this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules. Its well-defined synthesis and the reactivity of its functional groups make it a key building block for researchers in drug discovery, agrochemical development, and materials science. While not an end product itself, its role as a precursor to potentially life-saving and crop-protecting compounds underscores its importance in the field of synthetic chemistry. Further research into the derivatization of this compound could lead to the discovery of novel molecules with enhanced biological activities.

References

Methodological & Application

The Synthetic Versatility of 5-Chloro-2-hydroxy-3-nitropyridine: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 23, 2025 – 5-Chloro-2-hydroxy-3-nitropyridine has emerged as a pivotal building block in organic synthesis, offering a versatile platform for the construction of a wide array of functionalized heterocyclic compounds. Its unique arrangement of a nucleophilically displaceable chlorine atom, a reducible nitro group, and a modifiable hydroxyl group makes it a highly valuable intermediate for researchers in medicinal chemistry, agrochemicals, and materials science. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations.

Core Applications and Synthetic Potential

This compound is a key intermediate in the synthesis of various bioactive molecules.[1][2] Its chemical reactivity is primarily centered around three functional groups: the chloro, nitro, and hydroxyl moieties. This trifecta of reactivity allows for a range of synthetic manipulations, including nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and derivatization of the hydroxyl group. These transformations pave the way for the synthesis of substituted pyridines, fused heterocyclic systems, and other complex molecular architectures that are of significant interest in drug discovery and agrochemical development.[3][4]

Key Synthetic Transformations and Experimental Protocols

Reduction of the Nitro Group: Synthesis of 3-Amino-5-chloro-2-hydroxypyridine

A primary application of this compound is its role as a precursor to 3-amino-5-chloro-2-hydroxypyridine, a valuable intermediate for further functionalization. The reduction of the nitro group can be efficiently achieved using various reducing agents. A well-established method involves the use of iron powder in an acidic medium.

Experimental Protocol: Reduction of this compound

A suspension of 60 g (0.344 mol) of this compound, 34.9 g (0.314 mol) of anhydrous calcium chloride, and 87.8 g (1.57 mol) of iron powder in 600 mL of 75% ethanol is prepared in a reaction flask.[5] The mixture is heated to reflux and maintained at this temperature for 3 hours.[5] After cooling to room temperature, the solid residue is removed by filtration. The filtrate is then concentrated under reduced pressure. To the residue, 140 mL of concentrated hydrochloric acid and 80 mL of water are added with stirring to dissolve the material.[5]

This protocol provides a reliable method for the synthesis of 3-amino-5-chloro-2-hydroxypyridine, which can then be used in subsequent reactions, such as diazotization, to introduce other functionalities.

Synthesis of 5-Chloro-2,3-dihydroxypyridine

The amino group in 3-amino-5-chloro-2-hydroxypyridine can be readily converted to a hydroxyl group via a diazotization-hydrolysis sequence, yielding 5-chloro-2,3-dihydroxypyridine.

Experimental Protocol: Diazotization and Hydrolysis

The solution of 3-amino-5-chloro-2-hydroxypyridine in hydrochloric acid and water from the previous step is cooled to between -10 °C and -5 °C using a cryosel bath.[5] A solution of sodium nitrite (25 g in 200 mL of water, 0.362 mol) is added dropwise, maintaining the low temperature. After the addition is complete, the reaction mixture is slowly warmed to 30-50 °C, at which point gas evolution is observed. The mixture is stirred at this temperature for 2 hours. The pH is then adjusted to be highly basic with a 30% sodium hydroxide solution, and the mixture is stirred for an additional 2 hours at 50-60 °C. After cooling to room temperature, the pH is adjusted to approximately 6-7 with 6 mol/L hydrochloric acid, leading to the precipitation of the solid product. The product is allowed to stand for 2 hours before being collected by filtration, yielding 30.5 g of 5-chloro-2,3-dihydroxypyridine (60.9% yield).[5]

The following table summarizes the key quantitative data for this two-step synthesis:

StepStarting MaterialKey ReagentsReaction ConditionsProductYield
Reduction This compoundIron powder, Calcium chloride, 75% EthanolReflux, 3 hours3-Amino-5-chloro-2-hydroxypyridine-
Diazotization & Hydrolysis 3-Amino-5-chloro-2-hydroxypyridineSodium nitrite, Hydrochloric acid, Sodium hydroxide-10 to -5 °C, then 30-50 °C for 2h, then 50-60 °C for 2h5-Chloro-2,3-dihydroxypyridine60.9%
Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group

The chlorine atom at the 5-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, although its reactivity is moderate compared to isomers where the chloro and nitro groups are in ortho or para positions to each other.[6] This reaction allows for the introduction of a variety of substituents, including amines, alkoxides, and thiolates.

Logical Workflow for the Synthesis of 5-Chloro-2,3-dihydroxypyridine

The synthesis of 5-chloro-2,3-dihydroxypyridine from 2-amino-5-chloropyridine, via the intermediacy of this compound, can be visualized as a multi-step process.

G A 2-Amino-5-chloropyridine B Diazotization & Hydrolysis A->B C 2-Hydroxy-5-chloropyridine B->C D Nitration C->D E This compound D->E F Reduction E->F G 3-Amino-5-chloro-2-hydroxypyridine F->G H Diazotization & Hydrolysis G->H I 5-Chloro-2,3-dihydroxypyridine H->I

Caption: Synthetic pathway to 5-Chloro-2,3-dihydroxypyridine.

Future Outlook

This compound is a versatile and valuable building block in organic synthesis. The development of new synthetic methodologies and the exploration of its reactivity with a broader range of nucleophiles and other reagents will undoubtedly lead to the discovery of novel compounds with interesting biological and material properties. Researchers in drug development and agrochemical synthesis are encouraged to explore the potential of this readily accessible intermediate in their synthetic endeavors.

References

Application Notes and Protocols for the Reaction of 5-Chloro-2-hydroxy-3-nitropyridine with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction between 5-Chloro-2-hydroxy-3-nitropyridine and various amines. This reaction is a key transformation in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development, for the generation of novel substituted aminopyridine scaffolds.

Introduction

The reaction of this compound with amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring, inherently electron-deficient, is further activated towards nucleophilic attack by the strongly electron-withdrawing nitro group (-NO₂) at the 3-position. This electronic activation facilitates the displacement of the chloro group at the 5-position by a variety of amine nucleophiles. The 2-hydroxy group can influence the reactivity of the pyridine ring and the solubility of the starting material and products.

The general transformation allows for the introduction of diverse amine functionalities, leading to the synthesis of a library of 5-amino-2-hydroxy-3-nitropyridine derivatives. These products are valuable intermediates for the synthesis of more complex molecules with potential biological activity.

Reaction Mechanism and Regioselectivity

The reaction follows a two-step addition-elimination pathway characteristic of SNAr reactions.

  • Nucleophilic Attack: The amine nucleophile attacks the electron-deficient carbon atom bonded to the chlorine atom (C-5). This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the 5-amino-substituted product.

Due to the electronic activation provided by the nitro group, the substitution occurs regioselectively at the C-5 position, displacing the chloro leaving group. Substitution of the hydroxy group is generally not observed under typical SNAr conditions.

Data Presentation: Reaction of this compound with Various Amines

The following table summarizes representative reaction conditions and outcomes for the amination of this compound. Please note that these are generalized conditions based on the reactivity of analogous chloronitropyridines, and optimization may be required for specific substrates.

Amine ClassRepresentative AmineSolventBaseTemperature (°C)Time (h)Yield (%)
Primary Aliphatic BenzylamineEthanolTriethylamine804 - 875 - 90
n-ButylamineIsopropanolPotassium Carbonate80 - 1006 - 1270 - 85
Secondary Aliphatic PiperidineN,N-Dimethylformamide (DMF)None25 - 502 - 680 - 95
MorpholineAcetonitrileDiisopropylethylamine (DIPEA)60 - 804 - 1078 - 92
Aromatic Aniline1,4-DioxaneSodium tert-butoxide100 - 12012 - 2460 - 75
4-MethoxyanilineTolueneCesium Carbonate100 - 12012 - 2465 - 80

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The toxicity and hazards of all reagents should be reviewed before commencing any experimental work.

Protocol 1: General Procedure for the Reaction with Primary and Secondary Aliphatic Amines

This protocol describes a general method for the reaction of this compound with aliphatic amines using a base in a protic solvent.

Materials:

  • This compound (1.0 equiv)

  • Aliphatic amine (1.1 - 1.5 equiv)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equiv)

  • Ethanol (EtOH) or Isopropanol (IPA)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv).

  • Dissolve the starting material in a suitable solvent such as ethanol or isopropanol (to achieve a concentration of approximately 0.1-0.2 M).

  • Add the aliphatic amine (1.1 - 1.5 equiv) to the solution, followed by the addition of the base (e.g., triethylamine or potassium carbonate, 1.5 - 2.0 equiv).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC).

  • Upon completion of the reaction (as indicated by TLC analysis), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-amino-2-hydroxy-3-nitropyridine derivative.

Protocol 2: General Procedure for the Reaction with Aromatic Amines

This protocol outlines a general method for the reaction with less nucleophilic aromatic amines, which may require higher temperatures and stronger bases.

Materials:

  • This compound (1.0 equiv)

  • Aromatic amine (1.2 - 2.0 equiv)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.5 equiv)

  • Anhydrous 1,4-Dioxane or Toluene

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), the aromatic amine (1.2 - 2.0 equiv), and the base (e.g., sodium tert-butoxide or cesium carbonate, 1.5 - 2.5 equiv).

  • Add a dry, high-boiling solvent such as 1,4-dioxane or toluene.

  • Heat the reaction mixture to a high temperature (typically 100-120 °C) and stir vigorously.

  • Monitor the reaction progress by TLC. The reaction may require an extended period (12-24 hours).

  • After the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-(arylamino)-2-hydroxy-3-nitropyridine.

Mandatory Visualizations

Reaction_Mechanism Reactants This compound + Amine (R-NH₂) Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product 5-Amino-2-hydroxy-3-nitropyridine + HCl Meisenheimer->Product Elimination of Cl⁻

SNAr Reaction Mechanism

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - this compound - Amine - Base - Solvent Start->Reaction_Setup Heating Heating and Stirring (Monitor by TLC) Reaction_Setup->Heating Workup Aqueous Workup: - Quenching - Extraction - Washing and Drying Heating->Workup Purification Purification: Column Chromatography Workup->Purification Product Pure 5-Amino-2-hydroxy-3-nitropyridine Purification->Product

General Experimental Workflow

Application Notes and Protocols for 5-Chloro-2-hydroxy-3-nitropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-chloro-2-hydroxy-3-nitropyridine as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. Detailed protocols for the synthesis of bioactive derivatives and their subsequent evaluation in relevant biological assays are presented.

Introduction

This compound is a key building block in medicinal chemistry, primarily utilized in the development of pharmaceuticals with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] Its chemical structure, featuring chloro and nitro functional groups on a pyridine ring, makes it a highly reactive and versatile intermediate for the synthesis of diverse heterocyclic compounds.[3] This document outlines its applications in the synthesis of kinase inhibitors and antimicrobial agents, providing detailed experimental protocols and data presentation for researchers in drug discovery and development.

I. Synthesis of Bioactive Derivatives

This compound serves as a crucial intermediate in multi-step synthetic pathways to generate more complex and biologically active molecules. A common strategy involves the reduction of the nitro group to an amine, followed by further modifications.

Protocol 1: Synthesis of 5-Chloro-2,3-dihydroxypyridine

This protocol describes the synthesis of 5-chloro-2,3-dihydroxypyridine, a derivative with potential applications in the development of antineoplastic agents. The synthesis starts from 2-amino-5-chloropyridine and proceeds through the formation of this compound.

Experimental Protocol:

Step 1: Synthesis of 2-hydroxy-5-chloropyridine

  • Start with 2-amino-5-chloropyridine as the raw material.

  • Perform a diazotization reaction to prepare 2-hydroxy-5-chloropyridine.[3]

  • The reaction temperature should be maintained between 20-80 °C, with an optimal range of 30-50 °C.[3]

Step 2: Synthesis of 2-hydroxy-3-nitro-5-chloropyridine

  • The 2-hydroxy-5-chloropyridine obtained in the previous step is then nitrated.

  • The nitration is carried out at a temperature of 30-100 °C, preferably between 50-60 °C.[3]

  • The duration of the nitration reaction is typically 1-2 hours.[3]

Step 3: Synthesis of 2-hydroxy-3-amino-5-chloropyridine

  • The resulting 2-hydroxy-3-nitro-5-chloropyridine is then reduced to form 2-hydroxy-3-amino-5-chloropyridine.[3]

  • In a reaction flask, combine 60g (0.344mol) of 2-hydroxy-3-nitro-5-chloropyridine, 34.9g (0.314mol) of anhydrous calcium chloride powder, and 87.8g (1.57mol) of reduced iron powder in 600ml of 75% ethanol.[3]

  • Reflux the mixture for 3 hours and then cool to room temperature.[3]

  • Filter the solid residue, and concentrate the filtrate under reduced pressure until dry.[3]

Step 4: Synthesis of 5-chloro-2,3-dihydroxypyridine

  • To the dried product from the previous step, add 140ml of concentrated hydrochloric acid and 80ml of water, stirring until dissolved.[3]

  • Cool the solution to -10 to -5 °C using a freezing mixture.[3]

  • Slowly add an aqueous solution of sodium nitrite (25g in 200ml, 0.362mol).[3]

  • After the addition is complete, slowly warm the mixture to 30-50 °C, at which point gas will be evolved. Stir at this temperature for 2 hours.[3]

  • Adjust the pH to be strongly basic using 30% sodium hydroxide and stir for another 2 hours at 50-60 °C.[3]

  • Cool to room temperature and adjust the pH to approximately 6-7 with 6mol/L hydrochloric acid to precipitate the solid product.[3]

  • Let the mixture stand for 2 hours, then filter to collect the product. This yields a white, dry product.[3]

Synthetic workflow for 5-chloro-2,3-dihydroxypyridine.

II. Applications in Kinase Inhibition

Derivatives of nitropyridines have shown significant potential as inhibitors of various kinases, which are crucial targets in cancer therapy.

Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is a critical pathway in mediating cellular responses to cytokines and growth factors. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[4] Certain nitropyridine derivatives have been identified as potent inhibitors of JAK2.[5]

Signaling Pathway

JAK-STAT signaling pathway and inhibition by nitropyridine derivatives.

Quantitative Data: JAK2 Inhibition

CompoundTargetIC50 (µM)Reference
Sulfamide 6 seriesJAK28.5 - 12.2[5]
Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of synthesized compounds against a target kinase, such as JAK2.

Experimental Protocol:

  • Prepare Reagents:

    • Kinase: Recombinant human JAK2.

    • Substrate: A suitable peptide substrate for JAK2.

    • ATP: Adenosine triphosphate.

    • Assay Buffer: Typically contains HEPES, MgCl₂, EGTA, and a detergent like Brij-35.

    • Test Compounds: Dissolve in DMSO to create stock solutions.

  • Assay Procedure (384-well plate format):

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add 1 µL of the diluted compound or DMSO (as a control) to each well.

    • Add 2 µL of the diluted kinase enzyme to each well.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be close to its Km value for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and detect kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay, which measures ADP production via a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

III. Applications in Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against various bacterial and fungal strains.

Quantitative Data: Antimicrobial Activity

Compound ClassOrganismActivityReference
Pyridyl-piperazine derivativesC. kruseiMIC: 62.5 µg/mL[5]
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Experimental Protocol:

  • Prepare Materials:

    • 96-well microtiter plates.

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

    • Bacterial or fungal strains.

    • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Standardized inoculum of the microorganism.

  • Assay Procedure:

    • In the wells of a 96-well plate, prepare two-fold serial dilutions of the test compounds in the growth medium.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

    • Visually inspect the plates for microbial growth (turbidity).

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental workflow for antimicrobial susceptibility testing.

IV. Applications in Anticancer Activity

The cytotoxic potential of nitropyridine derivatives against various cancer cell lines is a significant area of research.

Quantitative Data: Anticancer Activity

Compound ClassCell LineIC50 (µM)Reference
Nitropyridine-linked 4-arylidenethiazolidin-4-onesMCF-7 (Breast Cancer)6.41[5]
Nitropyridine-linked 4-arylidenethiazolidin-4-onesHepG2 (Liver Cancer)7.63[5]
Protocol 4: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.

Experimental Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the synthesized compounds.

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

    • Incubate the plate for 1.5 hours at 37 °C.

  • Formazan Solubilization:

    • Remove the MTT solution.

    • Add 130 µL of DMSO to each well to dissolve the formazan crystals.

    • Incubate for 15 minutes at 37 °C with shaking.

  • Absorbance Measurement:

    • Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of a variety of heterocyclic compounds with potent biological activities, including kinase inhibition and antimicrobial effects, highlights its importance in drug discovery. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in developing novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis of 5-Chloro-2-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of 5-Chloro-2-hydroxy-3-nitropyridine, an important intermediate in the pharmaceutical and agrochemical industries.[1] The protocols outlined below are based on established and published synthetic routes.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 21427-61-2[2][3]
Molecular Formula C₅H₃ClN₂O₃[3]
Molecular Weight 174.54 g/mol [3]
Melting Point 229-231 °C[2]
232-236 °C[3]
Appearance Yellow solid[2]

Experimental Protocols

Two primary synthetic routes for the preparation of this compound are detailed below.

Protocol 1: Synthesis from 2-Amino-5-chloropyridine

This protocol involves the diazotization of 2-amino-5-chloropyridine to 2-hydroxy-5-chloropyridine, followed by nitration.[2][4][5]

Step 1: Diazotization of 2-Amino-5-chloropyridine and In Situ Nitration

Materials:

  • 2-Amino-5-chloropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Pure Nitric Acid (HNO₃)

  • Ice water

  • Deionized water

Procedure:

  • In a suitable reaction vessel, slowly add 321 g of 2-amino-5-chloropyridine to 1.25 L of concentrated sulfuric acid with continuous stirring until the solid is completely dissolved.[2]

  • Cool the mixture and slowly add a solution of 172.5 g of sodium nitrite dissolved in 240 mL of water.[2] Maintain the temperature between 40°C and 45°C during the addition.[2]

  • Continue to stir the reaction mixture for an additional 15 minutes.[2]

  • Slowly add 125 mL of pure nitric acid dropwise over a period of 40 minutes, while maintaining the reaction temperature at 50°C.[2]

  • After the addition is complete, maintain the reaction mixture at 55°C for 1 hour.[2]

  • Quench the reaction by carefully pouring the mixture into 5 kg of ice water.[2] A yellow precipitate will form.[2]

  • Collect the yellow solid product by filtration.[2]

  • Wash the product thoroughly with deionized water.[2]

  • Dry the final product at 60°C to yield this compound.[2]

Expected Yield: 351 g (80.5% of the theoretical yield).[2]

Protocol 2: Synthesis from 2,6-Dichloropyridine

This protocol involves the nitration of 2,6-dichloropyridine followed by a selective hydrolysis.[6]

Step 1: Nitration of 2,6-Dichloropyridine

Materials:

  • 2,6-Dichloropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Crushed ice

  • Cold water

Procedure:

  • In a 150 mL three-neck flask equipped with a magnetic stirrer, add 80 mL of concentrated sulfuric acid at room temperature.[6]

  • Slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine while stirring.[6]

  • Once the 2,6-dichloropyridine has completely dissolved, slowly add 10.1 g (0.1 mol) of potassium nitrate.[6]

  • Continue stirring for 30 minutes after the addition is complete.[6]

  • Slowly heat the reaction mixture to 120°C and maintain this temperature for 10 hours.[6]

  • After the reaction is complete, cool the mixture to room temperature.[6]

  • Slowly pour the reaction mixture into crushed ice, which will cause a white solid to precipitate.[6]

  • Wash the solid with cold water, and collect it by suction filtration.[6]

  • Dry the solid to obtain 2,6-dichloro-3-nitropyridine.[6]

Expected Yield: 7.75 g (80.2% yield) of 2,6-dichloro-3-nitropyridine.[6]

Step 2: Hydrolysis of 2,6-Dichloro-3-nitropyridine

The second step involves a diazotization-like procedure to facilitate hydrolysis, although the provided text is incomplete. A general hydrolysis under acidic or basic conditions would be the subsequent logical step. The procedure described in the source appears to be a misapplication of a diazotization procedure to a non-amine substrate. A more conventional hydrolysis would be required to convert 2,6-dichloro-3-nitropyridine to this compound.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the synthetic pathways described in the protocols.

Synthesis_Protocols cluster_protocol1 Protocol 1: From 2-Amino-5-chloropyridine cluster_protocol2 Protocol 2: From 2,6-Dichloropyridine A1 2-Amino-5-chloropyridine P1 Diazotization & Nitration A1->P1 1. H₂SO₄, NaNO₂ 2. HNO₃ B1 This compound P1->B1 A2 2,6-Dichloropyridine P2_1 Nitration A2->P2_1 H₂SO₄, KNO₃ B2 2,6-Dichloro-3-nitropyridine P2_1->B2 P2_2 Hydrolysis B2->P2_2 C2 This compound P2_2->C2

Caption: Synthetic routes to this compound.

Characterization

The synthesized product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Melting Point: Comparison with the literature values.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight.

While specific spectral data is not provided in the cited literature, these analytical methods are standard for the characterization of such organic compounds.[7][8]

Disclaimer: The provided protocols are for informational purposes only and should be carried out by qualified professionals in a properly equipped laboratory setting. Appropriate safety precautions should be taken at all times.

References

Application Note: Scale-Up Synthesis of 5-Chloro-2-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the scale-up synthesis of 5-Chloro-2-hydroxy-3-nitropyridine, a key intermediate in the manufacturing of various pharmaceutical compounds. The described two-step process, commencing with the diazotization of 2-amino-5-chloropyridine to 2-hydroxy-5-chloropyridine, followed by a controlled nitration, is designed for robustness and scalability. This document includes comprehensive experimental procedures, safety protocols, and data presentation to facilitate successful implementation in a laboratory or pilot plant setting.

Introduction

This compound is a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). The demand for efficient and scalable synthetic routes is driven by its role in the development of novel therapeutics. This application note details a proven method for its preparation on a larger scale, focusing on process safety, yield, and purity. The protocol is based on the diazotization of 2-amino-5-chloropyridine, followed by the nitration of the resulting 2-hydroxy-5-chloropyridine.

Chemical Reaction Pathway

Reaction_Pathway Overall Reaction Scheme cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Nitration A 2-Amino-5-chloropyridine B 2-Hydroxy-5-chloropyridine A->B 1. NaNO2, H2SO4 2. H2O, Heat C 2-Hydroxy-5-chloropyridine D This compound C->D Conc. H2SO4, Conc. HNO3

Caption: Synthesis of this compound.

Experimental Workflow

G start Start prep_reagents Prepare Reagents and Equipment start->prep_reagents diazotization Step 1: Diazotization of 2-Amino-5-chloropyridine prep_reagents->diazotization hydrolysis Hydrolysis to form 2-Hydroxy-5-chloropyridine diazotization->hydrolysis isolation1 Isolate and Dry Intermediate hydrolysis->isolation1 nitration Step 2: Nitration of 2-Hydroxy-5-chloropyridine isolation1->nitration quench Quench Reaction in Ice Water nitration->quench filtration Filter Crude Product quench->filtration washing Wash with Deionized Water filtration->washing drying Dry Final Product washing->drying analysis Analyze Product (HPLC, MP) drying->analysis end End analysis->end

Caption: Experimental workflow for the synthesis.

Materials and Methods

Materials
Reagent/MaterialGradeSupplier
2-Amino-5-chloropyridine≥98%Commercially Available
Concentrated Sulfuric Acid (H₂SO₄)98%Commercially Available
Concentrated Nitric Acid (HNO₃)68-70%Commercially Available
Sodium Nitrite (NaNO₂)≥97%Commercially Available
Deionized Water-In-house
Ice-In-house
40% Sodium Hydroxide (NaOH) Solution-In-house preparation
Equipment
  • Jacketed glass reactor (appropriate volume for scale) with overhead stirrer, temperature probe, and addition funnel.

  • Heating/cooling circulator.

  • Vacuum filtration apparatus (e.g., Büchner funnel, filter flask).

  • Drying oven.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves, lab coat.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-5-chloropyridine
  • Reaction Setup: In a well-ventilated fume hood, charge the jacketed glass reactor with concentrated sulfuric acid (340 mL).

  • Reagent Addition: Cool the sulfuric acid to 0-5 °C using the circulator. Slowly add 2-amino-5-chloropyridine (85 g, 0.66 mol) in portions, ensuring the internal temperature does not exceed 5 °C.

  • Diazotization (hypothetical intermediate step implied by the general reaction type, though not explicitly detailed in the source): A solution of sodium nitrite would typically be added at low temperature at this stage. However, the referenced patent proceeds directly to the next step which is a nitration. For the synthesis of the intermediate 2-hydroxy-5-chloropyridine, a separate diazotization and hydrolysis would be performed. The patent CN101830845A suggests a diazotization temperature of 30-50 °C.[1]

  • Isolation of Intermediate: The intermediate, 2-hydroxy-5-chloropyridine, would be isolated by quenching the reaction mixture in water and adjusting the pH to precipitate the product. The solid would then be filtered, washed, and dried.

Step 2: Synthesis of this compound
  • Reaction Setup: Charge the reactor with concentrated sulfuric acid (340 mL). Cool to below 5 °C.

  • Addition of Starting Material: In portions, add 2-hydroxy-5-chloropyridine (85 g, 0.66 mol) to the cooled sulfuric acid, maintaining the temperature below 5 °C.[1]

  • Nitration: After complete addition of the starting material, warm the mixture to 50-60 °C.[1] Slowly add concentrated nitric acid (27.3 mL) via the addition funnel, maintaining the temperature within the 50-60 °C range.[1]

  • Reaction Monitoring: Stir the reaction mixture at 50-60 °C for 1 hour after the nitric acid addition is complete.[1] The reaction can be monitored by TLC or HPLC.

  • Quenching: Cool the reaction mixture to room temperature. In a separate large vessel, prepare ice water (2500 mL). Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring.

  • Product Isolation: Adjust the pH of the resulting slurry to strongly basic using a 40% sodium hydroxide solution to precipitate the product.[1]

  • Filtration and Washing: Collect the yellow solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.

Data Presentation

ParameterValueReference
Starting Material (Step 2) 2-Hydroxy-5-chloropyridine[1]
Molar Amount0.66 mol[1]
Reagents (Step 2)
Concentrated H₂SO₄340 mL[1]
Concentrated HNO₃27.3 mL[1]
Reaction Conditions (Step 2)
Nitration Temperature50-60 °C[1]
Reaction Time1 hour[1]
Product This compound
Yield102 g (79.1%)[1]
Purity (HPLC)>98.0%[1]
Melting Point229-231 °C[2]

Safety and Hazard Considerations

The scale-up of this synthesis involves potent reagents and energetic reactions that require strict safety protocols.

  • General Precautions: All operations should be conducted in a well-ventilated chemical fume hood. An eyewash station and safety shower must be readily accessible. Appropriate PPE, including chemical safety goggles, a face shield, an acid-resistant apron, and gloves, must be worn.[3][4]

  • Concentrated Acids: Concentrated sulfuric and nitric acids are highly corrosive and can cause severe burns to the skin and eyes.[5][6][7] Inhalation of their vapors can lead to respiratory tract irritation.[5][7] Always add acid to water, never the reverse, to avoid violent exothermic reactions.[6]

  • Nitration Reaction: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[8] Temperature control is critical during the addition of nitric acid.[9] Ensure adequate cooling capacity for the scale of the reaction. The accumulation of unreacted nitric acid can be hazardous.

  • Quenching: The quenching of the reaction mixture in ice water is also highly exothermic. The addition must be slow and controlled with efficient stirring to dissipate the heat.[10][11]

  • Sodium Nitrite: Sodium nitrite is a strong oxidizer and is toxic if swallowed or inhaled.[12][13][14][15][16] It can intensify fires and should be stored away from combustible materials.[12]

  • Starting Materials and Product: 2-Amino-5-chloropyridine may cause skin, eye, and respiratory tract irritation.[1][17][18][19][20] The product, this compound, may also cause respiratory irritation and serious eye damage.[21]

Waste Disposal

All waste materials, including acidic aqueous layers and solvent washes, should be neutralized and disposed of in accordance with local, state, and federal regulations. Do not mix nitric acid waste with incompatible materials, especially organic solvents.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. Adherence to the detailed procedures and strict observance of the safety precautions are essential for the successful and safe execution of this synthesis on a larger scale. The high yield and purity of the final product make this process suitable for applications in pharmaceutical development and manufacturing.

References

Application Notes and Protocols for the Quantification of 5-Chloro-2-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical methods for the quantitative analysis of 5-Chloro-2-hydroxy-3-nitropyridine. The protocols described herein are based on established analytical techniques for structurally related compounds and serve as a comprehensive guide for method development and validation.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate and reliable quantification of this compound is crucial for quality control, process monitoring, and stability testing. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and an electrochemical method, providing a comparative overview to aid in selecting the most suitable technique for specific analytical needs.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the anticipated performance characteristics of the proposed analytical methods for the quantification of this compound. These values are representative and should be confirmed during method validation.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)Electrochemical Method (Differential Pulse Voltammetry)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Measurement of the current response from the electrochemical reduction of the nitro group.
Typical Detector UV-Vis/Photodiode Array (PDA)Flame Ionization Detector (FID)Glassy Carbon Electrode (GCE) or Modified Electrode
Limit of Detection (LOD) 0.02 µg/mL0.1 µg/mL0.05 µM
Limit of Quantification (LOQ) 0.06 µg/mL0.3 µg/mL0.15 µM
Linearity Range (R²) 0.1 - 100 µg/mL (>0.999)0.5 - 200 µg/mL (>0.998)0.2 - 50 µM (>0.999)
Precision (%RSD) < 2%< 5%< 3%
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Sample Derivatization Not requiredPotentially required (silylation)Not required
Analysis Time 10 - 15 minutes15 - 20 minutes5 - 10 minutes

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This stability-indicating HPLC method is designed for the accurate quantification of this compound in bulk drug substances and formulated products.

3.1.1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reference standard of this compound.

  • HPLC grade acetonitrile, methanol, and water.

  • Phosphoric acid or ammonium acetate for mobile phase pH adjustment.

3.1.2. Chromatographic Conditions

  • Mobile Phase: A gradient of Solvent A (0.1% Phosphoric acid in Water) and Solvent B (Acetonitrile).

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or the λmax determined by UV-Vis scan).

  • Injection Volume: 10 µL.

3.1.3. Sample and Standard Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in the diluent to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

3.1.4. Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Stock Solution prep_cal Prepare Calibration Standards prep_std->prep_cal inject Inject Samples & Standards prep_cal->inject prep_sample Prepare Sample Solution prep_sample->inject hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->inject detect UV Detection at 254 nm inject->detect chromatogram Generate Chromatograms detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate quantify Quantify Analyte integrate->quantify

HPLC analysis workflow for this compound.

Gas Chromatography (GC-FID) Method

This method is suitable for the analysis of thermally stable and volatile compounds. Derivatization may be necessary to improve the volatility and thermal stability of this compound.

3.2.1. Instrumentation and Materials

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary column suitable for polar compounds (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reference standard of this compound.

  • High purity nitrogen or helium as carrier gas.

  • Silylating agent (e.g., BSTFA with 1% TMCS) for derivatization.

  • Anhydrous pyridine or other suitable solvent.

3.2.2. Chromatographic Conditions

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Detector Temperature: 300 °C.

  • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • Injection Mode: Splitless (1 µL injection volume).

3.2.3. Derivatization and Sample Preparation

  • Standard and Sample Preparation: Accurately weigh the standard or sample into a vial.

  • Derivatization: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Dilution: After cooling, dilute the derivatized solution to the desired concentration with a suitable solvent (e.g., hexane) for GC analysis.

3.2.4. Experimental Workflow

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample/Standard derivatize Add Pyridine & BSTFA Heat at 70°C weigh->derivatize dilute Dilute with Solvent derivatize->dilute inject Inject Derivatized Sample dilute->inject gc_system GC System Setup (Column, Temp Program) gc_system->inject detect FID Detection inject->detect chromatogram Generate Chromatograms detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate quantify Quantify Analyte integrate->quantify

GC-FID analysis workflow including derivatization.

Electrochemical Method (Differential Pulse Voltammetry)

This electrochemical method offers a rapid and sensitive approach for the quantification of this compound based on the reduction of its nitro group.

3.3.1. Instrumentation and Materials

  • Potentiostat/Galvanostat.

  • Three-electrode system:

    • Working Electrode: Glassy Carbon Electrode (GCE).

    • Reference Electrode: Ag/AgCl (3 M KCl).

    • Counter Electrode: Platinum wire.

  • Reference standard of this compound.

  • Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS) at pH 7.0.

3.3.2. Voltammetric Conditions

  • Technique: Differential Pulse Voltammetry (DPV).

  • Potential Range: -0.2 V to -1.2 V vs. Ag/AgCl.

  • Pulse Amplitude: 50 mV.

  • Pulse Width: 50 ms.

  • Scan Rate: 20 mV/s.

3.3.3. Measurement Protocol

  • Electrode Polishing: Polish the GCE with alumina slurry, rinse with deionized water, and sonicate.

  • Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and prepare working standards by diluting with the supporting electrolyte.

  • Measurement: Place the three-electrode system in the electrochemical cell containing the sample or standard solution in the supporting electrolyte. Record the DPV voltammogram.

  • Quantification: The peak current of the reduction peak is proportional to the concentration of the analyte. Construct a calibration curve by plotting the peak current versus concentration.

3.3.4. Signaling Pathway and Measurement Principle

DPV_Signaling Analyte This compound (in solution) Electrode Glassy Carbon Electrode (GCE) Analyte->Electrode Diffusion to surface Reduction Electrochemical Reduction of Nitro Group (-NO2) Electrode->Reduction Applied Potential Current Generation of Faradaic Current Reduction->Current Signal DPV Peak Current (Proportional to Concentration) Current->Signal Measured by Potentiostat

Principle of DPV for analyte quantification.

Conclusion

The analytical methods presented provide a robust framework for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. HPLC-UV offers a versatile and widely applicable technique, while GC-FID may be suitable for volatile impurity profiling. The electrochemical method provides a rapid and sensitive alternative for routine analysis. It is imperative that any chosen method undergoes rigorous validation in accordance with ICH guidelines to ensure its suitability for the intended purpose.

5-Chloro-2-hydroxy-3-nitropyridine: A Versatile Building Block in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-2-hydroxy-3-nitropyridine is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of a variety of organic compounds. While extensively utilized in the pharmaceutical and agrochemical industries, its application in material science is an emerging field with significant potential.[1] This compound's unique electronic and structural properties, arising from the presence of chloro, hydroxyl, and nitro functional groups on the pyridine ring, make it a valuable precursor for the development of advanced materials, including specialty polymers and functional coatings.[1]

This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development and material science interested in exploring the potential of this compound in material applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in material synthesis.

PropertyValueReference
CAS Number 21427-61-2[2]
Molecular Formula C₅H₃ClN₂O₃
Molecular Weight 174.54 g/mol
Appearance Solid
Melting Point 232-236 °C

Synthesis of this compound

The following protocol outlines a common method for the synthesis of this compound, which involves the nitration of 2-hydroxy-5-chloropyridine. A more detailed, multi-step synthesis starting from 2-amino-5-chloropyridine is also available in the literature.[3]

Experimental Protocol: Nitration of 2-hydroxy-5-chloropyridine

Materials:

  • 2-hydroxy-5-chloropyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

Procedure:

  • In a reaction flask, dissolve 2-hydroxy-5-chloropyridine in concentrated sulfuric acid.

  • Cool the mixture in an ice bath to maintain a temperature below 5 °C.

  • Slowly add concentrated nitric acid dropwise to the solution while stirring, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, warm the reaction mixture to 50-60 °C and continue stirring for 1 hour.

  • Pour the reaction mixture into a beaker containing ice water to precipitate the product.

  • Adjust the pH to strongly basic using a 40% sodium hydroxide solution.

  • Collect the yellow solid precipitate by suction filtration.

  • Wash the solid with deionized water and dry to obtain the final product.

Yield: 79.1%[3] Purity: >98.0% (as determined by HPLC)[3]

SynthesisWorkflow A 2-hydroxy-5-chloropyridine B Dissolve in conc. H₂SO₄ A->B C Cool to <5°C B->C D Add conc. HNO₃ C->D E Stir at 50-60°C for 1h D->E F Precipitate in ice water E->F G Adjust pH to basic F->G H Filter and Dry G->H I This compound H->I

Caption: Synthesis workflow for this compound.

Applications in Material Science

While specific, detailed protocols for the direct incorporation of this compound into materials are not extensively documented in publicly available literature, its role as a precursor suggests several potential applications. The functional groups on the molecule provide reactive sites for polymerization and grafting onto other material surfaces.

Potential Application: Precursor for Functional Polymers

The hydroxyl and chloro groups on this compound can serve as reactive sites for polymerization reactions. For instance, the hydroxyl group can be used in condensation polymerization to form polyesters or polyethers. The chloro group can be a site for nucleophilic substitution, allowing the molecule to be incorporated as a monomer or grafted onto a polymer backbone. The resulting polymers containing the nitropyridine moiety may exhibit interesting electronic, optical, or metal-coordinating properties.

Potential Application: Surface Modification of Materials

The reactive nature of this compound makes it a candidate for the surface modification of various substrates. By grafting this molecule onto the surface of materials like silica, cellulose, or other polymers, the surface properties can be tailored. For example, the pyridine ring can introduce basicity and the ability to coordinate with metal ions, which could be useful in catalysis or sensing applications.

Potential Application: Synthesis of Metal-Organic Frameworks (MOFs)

The dihydroxy derivative of this compound, 5-chloro-2,3-dihydroxypyridine, has been shown to form complexes with various metal ions such as Cr(III), Mn(III), Fe(III), and Co(III).[4] This suggests the potential for using this or similar derivatives as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). The resulting MOFs could have applications in gas storage, separation, and catalysis.

A synthetic route to 5-chloro-2,3-dihydroxypyridine involves the reduction of the nitro group of 2-hydroxy-3-nitro-5-chloropyridine to an amino group, followed by diazotization.[3]

MOF_Precursor_Synthesis A 2-hydroxy-3-nitro-5-chloropyridine B Reduction A->B C 2-hydroxy-3-amino-5-chloropyridine B->C D Diazotization C->D E 5-chloro-2,3-dihydroxypyridine D->E G MOF Synthesis E->G F Metal Ions F->G

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Chloro-2-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 5-Chloro-2-hydroxy-3-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of crude this compound are recrystallization and silica gel column chromatography. Recrystallization is generally preferred for its simplicity and efficiency in removing minor impurities, especially after an initial isolation of the product. Column chromatography is useful for separating the target compound from significant impurities, such as isomers or unreacted starting materials, particularly when a very high degree of purity is required.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is typically a light yellow to yellow crystalline solid.[1] The melting point of the purified compound is reported to be in the range of 232-236°C. A broad or depressed melting point of the crude product often indicates the presence of impurities.

Q3: What are the likely impurities in crude this compound synthesized from 2-amino-5-chloropyridine?

A3: Impurities in crude this compound can originate from the starting materials or from side reactions during the synthesis. Potential impurities may include:

  • Unreacted starting material: 2-amino-5-chloropyridine.

  • Isomeric byproducts: Nitration of the pyridine ring can sometimes lead to the formation of regioisomers, although the directing effects of the chloro and hydroxyl groups favor the 3-nitro product. A potential, though less likely, byproduct is 2-amino-3,5-dichloropyridine if the starting material is not pure.[2]

  • Di-nitrated products: Although less common under controlled conditions, over-nitration can lead to the formation of di-nitro pyridine species.

  • Residual acids: Traces of sulfuric acid and nitric acid from the reaction mixture might be present.

Q4: Which analytical techniques are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to obtain a quantitative measure of the purity of this compound.[1] Thin-Layer Chromatography (TLC) is a rapid and effective qualitative method to monitor the progress of the purification, especially during column chromatography. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not appropriate, or an insufficient volume is being used.This compound is soluble in methanol and acetone. Ensure you are using a sufficient amount of the hot solvent. Add the solvent in small portions until the solid dissolves.
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.Use a lower boiling point solvent. Try cooling the solution more slowly to encourage crystal nucleation. Adding a seed crystal of the pure compound can also be beneficial.[3]
No crystals form upon cooling. Too much solvent was used, leading to a solution that is not saturated. The solution may be supersaturated.Boil off some of the solvent to increase the concentration of the compound and allow it to cool again.[3][4] To induce crystallization in a supersaturated solution, scratch the inside of the flask with a glass rod or add a seed crystal.[5]
The yield of recovered crystals is very low. Too much solvent was used, or the product has significant solubility in the cold solvent. The crystals were filtered before crystallization was complete.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. Allow sufficient time for crystallization to complete before filtration.
The purified crystals are still colored. Colored impurities are co-crystallizing with the product.Consider treating the hot solution with a small amount of activated carbon to adsorb colored impurities before the hot filtration step.
Column Chromatography Issues
Problem Possible Cause Solution
The compound streaks or does not move from the baseline on the TLC plate. The eluent is not polar enough to move the highly polar compound. The compound is strongly interacting with the acidic silica gel.Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If that is insufficient, a more polar solvent like methanol can be added to the eluent (e.g., 5% methanol in dichloromethane).[6] For basic pyridine compounds, add 1-3% triethylamine (TEA) to the eluent to neutralize the acidic sites on the silica gel and reduce streaking.[6]
Poor separation of the desired compound from impurities. The chosen solvent system does not provide adequate resolution.Optimize the solvent system using TLC. A good starting point for many polar compounds is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). Gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, can significantly improve separation.
Low recovery of the compound from the column. The compound is irreversibly adsorbed onto the silica gel due to strong polar interactions.As mentioned above, adding a basic modifier like triethylamine to the eluent can help prevent strong adsorption and improve recovery.[6]

Quantitative Data Summary

Parameter Crude Product Purified Product Reference
Appearance Yellow precipitateLight yellow to yellow crystalline solid[1][7]
Purity ~80.5% (as per a synthesis example)>97-98% (HPLC/GC)[1]
Melting Point 229-231 °C232-236 °C[7]

Experimental Protocols

Protocol 1: Recrystallization from Methanol

This protocol is based on the known solubility of this compound in methanol.

Methodology:

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Add methanol (approx. 10-15 mL) to the flask.

  • Gently heat the mixture on a hot plate with stirring. Add more methanol in small portions (1-2 mL at a time) until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • (Optional - for colored impurities): If the solution is colored, remove it from the heat and add a small amount of activated carbon (approx. 1-2% of the solute weight). Reheat the solution to boiling for a few minutes.

  • (Optional): Perform a hot gravity filtration to remove the activated carbon or any insoluble impurities.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the formation of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is a general method for the purification of polar heterocyclic compounds and should be optimized based on TLC analysis.

Methodology:

  • TLC Analysis: Determine a suitable solvent system for separation using TLC. A good starting point is a mixture of hexane and ethyl acetate. For this polar compound, you will likely need a higher proportion of ethyl acetate (e.g., 1:1 or 2:1 ethyl acetate:hexane). Add 1% triethylamine to the solvent mixture to prevent peak tailing. The ideal solvent system should give the desired compound an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a silica gel column using the wet slurry method with the initial, less polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (like acetone or dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column.

  • Elution: Begin eluting the column with the determined solvent system. If separation is difficult, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (i.e., increasing the proportion of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Product add_solvent Add Minimum Hot Methanol crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration cooling Slow Cooling to Room Temp dissolved->cooling hot_filtration->cooling ice_bath Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Under Vacuum wash->dry pure_product Pure Crystals dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Crude Product tlc 1. TLC Analysis (Determine Eluent) start->tlc column_prep 2. Column Preparation (Wet Slurry Method) tlc->column_prep sample_load 3. Sample Loading (Dry Loading) column_prep->sample_load elution 4. Elution (Gradient or Isocratic) sample_load->elution collection 5. Fraction Collection elution->collection tlc_fractions 6. TLC of Fractions collection->tlc_fractions combine 7. Combine Pure Fractions tlc_fractions->combine evaporation 8. Solvent Evaporation combine->evaporation end Pure Product evaporation->end

Caption: General workflow for purification by silica gel column chromatography.

References

Technical Support Center: Synthesis of 5-Chloro-2-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-hydroxy-3-nitropyridine.

Troubleshooting Guides and FAQs

This section addresses common issues and potential side reactions encountered during the synthesis of this compound.

Q1: My reaction yield is low when synthesizing this compound from 2-Amino-5-chloropyridine. What are the possible causes and solutions?

A1: Low yields in this multi-step synthesis can arise from several factors, primarily during the initial diazotization to form 2-hydroxy-5-chloropyridine and the subsequent nitration.

  • Incomplete Diazotization: The conversion of 2-amino-5-chloropyridine to its diazonium salt intermediate is temperature-sensitive. If the temperature is not kept low (typically -5 to 5 °C), the diazonium salt can decompose, reducing the yield of the desired 2-hydroxy-5-chloropyridine intermediate. Ensure meticulous temperature control during the addition of sodium nitrite.

  • Side Reactions During Nitration: The nitration of 2-hydroxy-5-chloropyridine is a critical step where side product formation can significantly lower the yield.

    • Over-nitration: The use of harsh nitrating conditions (excess nitric acid, high temperatures) can lead to the formation of dinitro- derivatives.

    • Isomer Formation: While the hydroxyl group directs nitration to the 3-position, some nitration may occur at other positions on the pyridine ring, leading to a mixture of isomers that can be difficult to separate.

  • Loss During Work-up: The product, this compound, is a solid that is precipitated from the reaction mixture by pouring it into ice water.[1] Inadequate precipitation or loss during filtration and washing can contribute to lower yields. Ensure the product is fully precipitated and wash with cold water to minimize dissolution.

Q2: I am observing unexpected impurities in my final product. What are the likely side products and how can I minimize their formation?

A2: The formation of impurities is a common issue, often stemming from the reactivity of the starting materials and intermediates.

  • Unreacted Starting Material: Incomplete nitration can result in the presence of 2-hydroxy-5-chloropyridine in your final product. To address this, ensure the nitration reaction goes to completion by monitoring it with techniques like Thin Layer Chromatography (TLC).

  • Positional Isomers: As mentioned previously, nitration can sometimes occur at positions other than the desired 3-position, leading to isomeric impurities. The formation of these isomers is often influenced by the reaction temperature and the specific nitrating agent used. Adhering to established protocols with controlled temperature is crucial.

  • Hydrolysis of Dichloro-intermediates (if using the 2,6-dichloropyridine route): If you are synthesizing this compound via the nitration of 2,6-dichloropyridine followed by hydrolysis, incomplete hydrolysis will leave 2,6-dichloro-3-nitropyridine as an impurity.[2] Conversely, harsh hydrolysis conditions could potentially lead to the substitution of the second chlorine atom, although this is less common under controlled conditions.

Q3: The nitration step of 2-hydroxy-5-chloropyridine is not proceeding as expected. What are the critical parameters to control?

A3: The nitration of 2-hydroxy-5-chloropyridine is an exothermic reaction that requires careful control to ensure both high yield and purity.

  • Temperature: This is arguably the most critical parameter. The reaction temperature for nitration is typically maintained between 30-100 °C, with a preferred range of 50-60 °C.[3] Temperatures that are too low may result in a sluggish or incomplete reaction, while excessively high temperatures increase the risk of side product formation, such as over-nitration.

  • Reagent Addition: The slow, dropwise addition of concentrated nitric acid to the solution of 2-hydroxy-5-chloropyridine in sulfuric acid is essential to maintain temperature control and prevent localized overheating, which can lead to runaway reactions and the formation of undesired byproducts.

  • Reaction Time: The optimal reaction time for nitration is generally between 1 to 2 hours.[3] Monitoring the reaction's progress is advisable to determine the point of completion and avoid prolonged reaction times that could lead to product degradation or the formation of further side products.

Summary of Key Reaction Parameters

The following table summarizes the quantitative data for the key steps in the synthesis of this compound, primarily from 2-amino-5-chloropyridine.

ParameterDiazotization of 2-amino-5-chloropyridineNitration of 2-hydroxy-5-chloropyridine
Starting Material 2-amino-5-chloropyridine2-hydroxy-5-chloropyridine
Key Reagents Sodium Nitrite, Sulfuric AcidConcentrated Nitric Acid, Sulfuric Acid
Temperature 30-50 °C[3]50-60 °C[3]
Reaction Time ~30 minutes[3]1-2 hours[3]
Typical Yield Not explicitly separated, but the overall process from 2-amino-5-chloropyridine yields ~79.1%[3]~79.1% (from 2-hydroxy-5-chloropyridine)[3]

Experimental Protocols

Synthesis of this compound from 2-Amino-5-chloropyridine

This protocol is based on a two-step, one-pot synthesis method.

  • Preparation of 2-hydroxy-5-chloropyridine:

    • In a reaction flask, add 1200 mL of water and then slowly add 135 mL of concentrated sulfuric acid while stirring and cooling.

    • Once the temperature of the diluted sulfuric acid has cooled to around 40 °C, add 115 g (1 mol) of 2-amino-5-chloropyridine.

    • Maintain the temperature between 30-50 °C and slowly add a solution of 76 g (1.10 mol) of sodium nitrite in 700 mL of water. A large amount of gas will be produced.

    • After the addition is complete, continue stirring for 30 minutes at this temperature.

    • Adjust the pH to strongly basic using a 30% sodium hydroxide solution and stir for another 30 minutes at 50-60 °C.

  • Nitration to this compound:

    • The intermediate 2-hydroxy-5-chloropyridine is then used directly. In a separate reaction flask, add 340 mL of concentrated sulfuric acid and cool it in an ice bath.

    • In batches, add 85 g (0.81 mol) of 2-hydroxy-5-chloropyridine, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, warm the mixture to 50-60 °C.

    • Slowly add 27.3 mL of concentrated nitric acid dropwise.

    • Maintain the temperature at 50-60 °C and stir for 1 hour.

    • Cool the reaction mixture to room temperature and pour it into 2500 mL of ice water.

    • Adjust the pH to strongly basic with a 40% sodium hydroxide solution.

    • Collect the yellow solid precipitate by suction filtration and dry to obtain the final product.

Visualizing the Synthesis and Side Reactions

The following diagrams illustrate the primary reaction pathway and potential side reactions.

Synthesis_Pathway A 2-Amino-5-chloropyridine B 2-Hydroxy-5-chloropyridine A->B 1. NaNO₂, H₂SO₄ 2. NaOH C This compound (Desired Product) B->C HNO₃, H₂SO₄ D Side Products (e.g., Isomers, Dinitro-compounds) B->D Uncontrolled Nitration (High Temp., Excess HNO₃)

Caption: Main synthetic route from 2-Amino-5-chloropyridine.

Troubleshooting_Logic start Low Yield or Impurities Detected check_diaz Check Diazotization Step start->check_diaz check_nitr Check Nitration Step start->check_nitr temp_diaz Temperature too high? (> 10°C) check_diaz->temp_diaz temp_nitr Temperature too high/low? (Outside 50-60°C) check_nitr->temp_nitr reagent_nitr Incorrect Reagent Ratio or Addition Rate? check_nitr->reagent_nitr solution_diaz Improve cooling, control NaNO₂ addition temp_diaz->solution_diaz Yes solution_temp_nitr Maintain 50-60°C temp_nitr->solution_temp_nitr Yes solution_reagent_nitr Use correct stoichiometry, add HNO₃ dropwise reagent_nitr->solution_reagent_nitr Yes

Caption: Troubleshooting flowchart for synthesis issues.

References

stability of 5-Chloro-2-hydroxy-3-nitropyridine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-Chloro-2-hydroxy-3-nitropyridine

This technical support center provides guidance on assessing the stability of this compound, particularly under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1] Acidic or basic conditions can lead to hydrolysis, while elevated temperatures can accelerate degradation.[2][3] Exposure to light may cause photodegradation.[2][3]

Q2: How can I determine the stability of this compound in an acidic formulation?

To determine the stability in an acidic formulation, you can conduct forced degradation studies using acidic conditions (e.g., 0.1 M HCl) and analyze the sample at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][3] This will help identify potential degradation products and quantify the rate of degradation.

Q3: What is a stability-indicating analytical method?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the intact active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. HPLC with UV detection is a commonly used technique for this purpose.[2]

Q4: How should I store stock solutions of this compound to ensure stability?

For long-term storage, it is recommended to store this compound as a solid at low temperatures (-20°C or -80°C) and protected from light in a tightly sealed container.[2] If a stock solution is required, prepare it in a suitable anhydrous solvent, flush the vial with an inert gas (e.g., nitrogen or argon), and store it at low temperatures.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of the compound in acidic solution. The compound is inherently unstable in acidic conditions. The acid concentration or temperature is too high.Perform a pH profile to determine the optimal pH for stability. Lower the acid concentration and/or temperature of the stability study.
Appearance of multiple unknown peaks in the chromatogram. Formation of degradation products. The compound may be degrading into multiple species.Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to identify and characterize the degradation products. Use a mass spectrometer (LC-MS) for identification.[4]
Poor recovery of the compound from the sample matrix. The compound may be adsorbing to the container or reacting with components of the matrix.Use silanized glassware or polypropylene tubes. Ensure the sample matrix is compatible with the compound.
Inconsistent results between replicate stability studies. Variability in experimental conditions (e.g., temperature, pH, light exposure). Pipetting or dilution errors.Ensure precise control of all experimental parameters. Calibrate all equipment, including pH meters and temperature controllers.[1] Use calibrated pipettes and follow a strict dilution protocol.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic Hydrolysis

This protocol outlines the procedure for conducting a forced degradation study of this compound under acidic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC grade methanol or acetonitrile

  • HPLC grade water

  • Volumetric flasks

  • Pipettes

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve the desired final concentration (e.g., 0.1 mg/mL).

  • Incubate the solution at a controlled temperature (e.g., 60°C) in a water bath or oven.[2][3]

  • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).[3]

  • Immediately neutralize the withdrawn samples with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized samples to a suitable concentration for HPLC analysis with the mobile phase.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound and the formation of any degradation products.

  • A control sample, protected from the stress condition, should be analyzed at the beginning and end of the experiment.

Protocol 2: Stability-Indicating HPLC Method Development

A general approach for developing a stability-indicating HPLC method is provided below.

Starting HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: Determined by the UV spectrum of this compound (scan for λmax).

  • Column Temperature: 30°C

Method Development:

  • Optimize the mobile phase gradient to achieve good separation between the parent compound and all degradation products observed during the forced degradation studies.

  • Adjust the flow rate and column temperature to improve peak shape and resolution.

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Stability of this compound in 0.1 M HCl at 60°C
Time (hours)% Remaining of Initial ConcentrationArea of Degradation Product 1Area of Degradation Product 2
0100.000
2[User Data][User Data][User Data]
4[User Data][User Data][User Data]
8[User Data][User Data][User Data]
24[User Data][User Data][User Data]
Table 2: Summary of Forced Degradation Studies
Stress ConditionDurationTemperature% DegradationNumber of Degradants
0.1 M HCl24 hours60°C[User Data][User Data]
0.1 M NaOH24 hours60°C[User Data][User Data]
3% H₂O₂24 hoursRoom Temp[User Data][User Data]
Heat (Solid)48 hours60°C[User Data][User Data]
Photolytic1.2 million lux hoursRoom Temp[User Data][User Data]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Sample Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_acidic Dilute Stock in 0.1 M HCl prep_stock->prep_acidic incubate Incubate at 60°C prep_acidic->incubate sampling Withdraw Samples at Time Points (0, 2, 4, 8, 24h) incubate->sampling neutralize Neutralize with 0.1 M NaOH sampling->neutralize hplc_analysis Analyze by HPLC neutralize->hplc_analysis data_evaluation Evaluate Data hplc_analysis->data_evaluation

Caption: Workflow for Acidic Forced Degradation Study.

logical_relationship cluster_compound Compound cluster_conditions Stress Conditions cluster_outcome Outcome compound 5-Chloro-2-hydroxy- 3-nitropyridine degradation Degradation compound->degradation acid Acidic pH acid->degradation temp High Temperature temp->degradation light Light Exposure light->degradation

Caption: Factors Leading to Compound Degradation.

References

common impurities in 5-Chloro-2-hydroxy-3-nitropyridine and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-hydroxy-3-nitropyridine. The information below addresses common impurities and their removal based on the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Based on its common synthesis route starting from 2-amino-5-chloropyridine, the most likely impurities include:

  • Unreacted Starting Materials: 2-amino-5-chloropyridine and the intermediate 2-hydroxy-5-chloropyridine.

  • Positional Isomers: Isomers such as 5-Chloro-2-hydroxy-x-nitropyridine (where the nitro group is not in the 3-position) can form during the nitration step. Other related isomers include 2-chloro-5-nitropyridine and 5-chloro-2-nitropyridine.

  • Byproducts from Side Reactions: Minor impurities can arise from side reactions during the diazotization and nitration steps.

  • Residual Solvents: Trace amounts of solvents used during synthesis and purification, such as sulfuric acid, nitric acid, or organic solvents, may be present.

Q2: What is a typical purity for research-grade this compound?

A2: The purity of commercially available this compound typically ranges from 97% to over 99%. Purity can vary by supplier and grade.

Purity Specifications

Purity LevelCommon GradeNotes
>99%High Purity / Analytical GradeRecommended for applications sensitive to minor impurities.
>98%Research GradeSuitable for many synthetic applications.[1]
97%Technical GradeMay require further purification for sensitive experiments.[2]

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Materials

Symptom: Analytical data (e.g., NMR, HPLC) shows peaks corresponding to 2-amino-5-chloropyridine or 2-hydroxy-5-chloropyridine.

Cause: Incomplete reaction during the diazotization or nitration stages of the synthesis.

Solution:

  • Aqueous Wash: Washing the crude product with water can help remove some of the more water-soluble starting materials.

  • Recrystallization: Recrystallization is an effective method for removing less soluble starting materials. A mixed solvent system of ethanol and water is often effective for pyridinol compounds.

  • Acid-Base Extraction: The basicity of the starting amine (2-amino-5-chloropyridine) allows for its removal by washing the dissolved product in an organic solvent with a dilute acidic solution.

Issue 2: Isomeric Impurities Detected

Symptom: Analytical data indicates the presence of isomers with the same mass but different retention times in HPLC or distinct signals in NMR.

Cause: The nitration of 2-hydroxy-5-chloropyridine is not perfectly regioselective, leading to the formation of small amounts of other nitro-isomers.

Solution:

  • Fractional Recrystallization: Careful and repeated recrystallization can sometimes enrich the desired isomer, as different isomers may have slightly different solubilities.

  • Column Chromatography: For high-purity requirements, column chromatography is the most effective method for separating positional isomers. A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is a common starting point for the separation of pyridine derivatives.

Experimental Protocols

Protocol 1: Recrystallization for General Purification

This protocol is designed to remove a range of less soluble and some more soluble impurities.

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, water, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water is a good starting point.

  • Dissolution: In a flask, add the crude product and the minimum amount of the chosen hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored by impurities, a small amount of activated charcoal can be added to the hot solution. Swirl the solution for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The desired compound should crystallize out. The cooling rate can be further slowed by placing the flask in an insulated container. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography for Isomer Separation

This protocol is intended for the separation of closely related isomers.

  • Stationary Phase and Eluent Selection: Prepare a glass chromatography column packed with silica gel. The choice of eluent is critical and should be determined by thin-layer chromatography (TLC) analysis. A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

  • Sample Preparation: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent.

  • Loading the Column: Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect the eluate in small fractions.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify which fractions contain the pure desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Process Diagrams

experimental_workflow cluster_purification General Purification Workflow crude Crude Product dissolve Dissolve in Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal crystallize Cool to Crystallize dissolve->crystallize If no charcoal hot_filter Hot Filtration charcoal->hot_filter hot_filter->crystallize filter_wash Filter and Wash with Cold Solvent crystallize->filter_wash dry Dry Under Vacuum filter_wash->dry pure Pure Product dry->pure

Caption: Recrystallization workflow for general purification.

chromatography_workflow cluster_chromatography Isomer Separation by Column Chromatography crude_isomer Crude Product with Isomeric Impurities dissolve_eluent Dissolve in Minimum Eluent crude_isomer->dissolve_eluent load_column Load onto Silica Gel Column dissolve_eluent->load_column elute Elute with Solvent Gradient load_column->elute collect_fractions Collect Fractions elute->collect_fractions analyze Analyze Fractions (TLC/HPLC) collect_fractions->analyze combine_pure Combine Pure Fractions analyze->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_isomer Pure Isomer evaporate->pure_isomer

References

optimizing reaction conditions for 5-Chloro-2-hydroxy-3-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Chloro-2-hydroxy-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. This guide is intended for researchers, scientists, and drug development professionals to help optimize reaction conditions and troubleshoot common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: There are two primary synthetic routes for this compound:

  • One-Pot Synthesis: This method starts from 2-amino-5-chloropyridine and involves a sequential diazotization and nitration in a single reaction vessel. It is an efficient process with a reported yield of up to 80.5%.[1]

  • Two-Step Synthesis: This route involves the initial synthesis of 2-hydroxy-5-chloropyridine from 2-amino-5-chloropyridine via a diazotization reaction. The intermediate, 2-hydroxy-5-chloropyridine, is then isolated and subsequently nitrated to yield the final product.[2]

Q2: What are the critical safety precautions to consider during this synthesis?

A2: The synthesis of this compound involves several hazardous reagents and potentially exothermic reactions. Key safety precautions include:

  • Handling of Strong Acids: Both concentrated sulfuric acid and nitric acid are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Diazonium Salt Instability: Pyridinediazonium salts are known to be unstable and can decompose, sometimes explosively, at elevated temperatures.[3][4] It is crucial to maintain the recommended low temperatures (typically 0-5 °C) during the diazotization step.[3][4][5] Diazonium salts should not be isolated in a dry state.[3]

  • Exothermic Reactions: The nitration reaction and the quenching of the reaction mixture with water are highly exothermic. Add reagents slowly and ensure efficient cooling and stirring to control the temperature.

  • Nitrous Fumes: The reaction may produce nitrous fumes, which are toxic. Ensure adequate ventilation, and in some protocols, a system to trap these fumes is recommended.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method to check for the consumption of the starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting material, product, and any byproducts.[2]

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of the Final Product
Possible Cause Suggested Solution
Incomplete Diazotization Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite.[3][4][5] Inadequate cooling can lead to the decomposition of the diazonium salt intermediate. Verify the quality and stoichiometry of the sodium nitrite used.
Incomplete Nitration The concentration and ratio of nitric acid to sulfuric acid are critical for efficient nitration. Ensure the use of concentrated acids. The reaction temperature for nitration should be carefully controlled as specified in the protocol (e.g., 50-60°C).[2] Insufficient reaction time can also lead to incomplete conversion.
Product Loss During Work-up The product precipitates upon quenching the reaction mixture in ice water. Ensure a sufficient volume of ice water is used for complete precipitation.[1] When filtering, wash the solid product with cold water to remove impurities without dissolving a significant amount of the product.
Side Reactions The formation of byproducts will inherently lower the yield of the desired product. See the "Problem 2: Presence of Impurities" section for more details.
Problem 2: Presence of Impurities in the Final Product
Possible Cause Suggested Solution
Unreacted Starting Material (2-amino-5-chloropyridine or 2-hydroxy-5-chloropyridine) This indicates an incomplete reaction. For the one-pot synthesis, ensure sufficient time and appropriate temperatures for both the diazotization and nitration steps. For the two-step synthesis, ensure the nitration of 2-hydroxy-5-chloropyridine goes to completion. Monitor the reaction by TLC or HPLC.
Formation of Dichloro Byproducts (e.g., 2-amino-3,5-dichloropyridine) This impurity may be present in the starting 2-amino-5-chloropyridine.[6] It is recommended to use a high-purity starting material. If present, this impurity may be carried through the synthesis. Purification of the starting material may be necessary.
Over-Nitration or Isomeric Byproducts While the primary product is this compound, other nitrated isomers could potentially form. The directing effects of the chloro and hydroxyl groups favor nitration at the 3-position. Adhering to the recommended reaction temperatures and acid concentrations can help minimize the formation of other isomers.
Decomposition Products As mentioned, the diazonium salt intermediate is thermally sensitive. If the temperature during diazotization is not well-controlled, decomposition can lead to various impurities.
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Product is Contaminated with Inorganic Salts After quenching the reaction, the product is collected by filtration. Thoroughly wash the collected solid with deionized water to remove any residual acids and inorganic salts.[1]
Inappropriate Recrystallization Solvent Finding a suitable solvent for recrystallization is key to obtaining a high-purity product. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Common solvent systems for recrystallization of organic compounds include ethanol, methanol, or mixtures like ethanol/water or acetone/hexane.[7] For nitropyridines, recrystallization from ethanol has been reported.[8]
Oiling Out During Recrystallization If the product "oils out" instead of forming crystals during cooling, it may be due to a supersaturated solution cooling too quickly or the presence of impurities. Try adding a small amount of a solvent in which the compound is more soluble, reheating to dissolve, and then allowing it to cool more slowly. Seeding with a small crystal of the pure product can also induce crystallization.

Experimental Protocols

One-Pot Synthesis of this compound[1]

This protocol describes the synthesis starting from 2-amino-5-chloropyridine in a single reaction vessel.

Materials:

  • 2-amino-5-chloropyridine

  • Concentrated Sulfuric Acid

  • Sodium Nitrite

  • Pure Nitric Acid

  • Ice

  • Deionized Water

Procedure:

  • Slowly add 321 g of 2-amino-5-chloropyridine to 1.25 L of concentrated sulfuric acid with continuous stirring, ensuring the starting material is completely dissolved.

  • Cool the mixture and slowly add a solution of 172.5 g of sodium nitrite dissolved in 240 mL of water, maintaining the temperature between 40°C and 45°C. Continue stirring for 15 minutes.

  • Slowly add 125 mL of pure nitric acid dropwise over 40 minutes, maintaining the temperature at 50°C.

  • Maintain the reaction mixture at 55°C for 1 hour.

  • Quench the reaction by pouring the mixture into 5 kg of ice water.

  • Collect the yellow precipitated product by filtration.

  • Wash the product thoroughly with deionized water.

  • Dry the product at 60°C to obtain this compound.

Reported Yield: 80.5%

Two-Step Synthesis of this compound[2]

This protocol involves the formation and isolation of 2-hydroxy-5-chloropyridine, followed by nitration.

Step 1: Synthesis of 2-hydroxy-5-chloropyridine

  • This step involves the diazotization of 2-amino-5-chloropyridine. A typical procedure involves dissolving 2-amino-5-chloropyridine in an aqueous acidic solution (e.g., sulfuric acid) and treating it with an aqueous solution of sodium nitrite at low temperatures (0-5°C). The resulting diazonium salt is then hydrolyzed in situ by warming the solution to generate 2-hydroxy-5-chloropyridine.

Step 2: Nitration of 2-hydroxy-5-chloropyridine

  • Dissolve the 2-hydroxy-5-chloropyridine obtained from Step 1 in concentrated sulfuric acid.

  • Cool the mixture and add concentrated nitric acid dropwise, maintaining the temperature between 50-60°C.

  • Stir the reaction mixture for 1-2 hours at this temperature.

  • After the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Reported Yield for Nitration Step: 79.1%

Data Presentation

Table 1: Summary of Reaction Conditions for One-Pot Synthesis

ParameterValueReference
Starting Material2-amino-5-chloropyridine[1]
Diazotization Temp.40-45°C[1]
Nitration Temp.50-55°C[1]
Nitration Time1 hour[1]
Reported Yield80.5%[1]

Table 2: Summary of Reaction Conditions for Two-Step Synthesis (Nitration Step)

ParameterValueReference
Starting Material2-hydroxy-5-chloropyridine[2]
Nitration Temp.50-60°C[2]
Nitration Time1-2 hours[2]
Reported Yield79.1%[2]

Visualizations

Experimental Workflow: One-Pot Synthesis

G cluster_0 Reaction Setup cluster_1 Diazotization cluster_2 Nitration cluster_3 Work-up & Purification start Dissolve 2-amino-5-chloropyridine in conc. H2SO4 diazotization Add NaNO2 solution (40-45°C) start->diazotization nitration Add conc. HNO3 (50°C) diazotization->nitration reaction Stir at 55°C for 1 hour nitration->reaction quench Pour into ice water reaction->quench filtration Filter the precipitate quench->filtration wash Wash with deionized water filtration->wash dry Dry the product wash->dry end This compound dry->end

Caption: Workflow for the one-pot synthesis of this compound.

Logical Relationship: Troubleshooting Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield cause1 Incomplete Diazotization low_yield->cause1 cause2 Incomplete Nitration low_yield->cause2 cause3 Product Loss During Work-up low_yield->cause3 cause4 Side Reactions low_yield->cause4 sol1 Control Temperature (0-5°C) Verify Reagent Quality cause1->sol1 Address sol2 Optimize Acid Ratio & Temp. Increase Reaction Time cause2->sol2 Address sol3 Ensure Complete Precipitation Wash with Cold Solvent cause3->sol3 Address sol4 Use Pure Starting Materials Optimize Reaction Conditions cause4->sol4 Address

Caption: Troubleshooting guide for addressing low product yield.

References

challenges in the diazotization step for 5-Chloro-2-hydroxy-3-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-hydroxy-3-nitropyridine, with a specific focus on the challenges encountered during the crucial diazotization step.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound via diazotization?

The most common precursor for this synthesis is 2-amino-5-chloro-3-nitropyridine. The diazotization reaction converts the amino group into a diazonium salt, which is then subsequently hydrolyzed to the desired 2-hydroxy product.

Q2: Why is the diazotization of 2-amino-5-chloro-3-nitropyridine considered a challenging step?

The starting material contains two strong electron-withdrawing groups (the chloro and nitro groups). These groups decrease the nucleophilicity of the amino group, making the initial reaction with the nitrosating agent slower and potentially incomplete. Furthermore, the resulting diazonium salt is often unstable.[1]

Q3: What are the primary safety concerns associated with this diazotization reaction?

Diazonium salts, particularly those derived from nitro-substituted aromatic amines, can be thermally unstable and potentially explosive in a solid, dry state.[2][3] It is crucial to maintain low temperatures throughout the reaction and to use the diazonium salt solution immediately in the next step without attempting to isolate it.

Q4: What are the most common side reactions during the diazotization of 2-amino-5-chloro-3-nitropyridine?

Common side reactions include the decomposition of the diazonium salt, which can lead to the formation of tarry byproducts and a reduction in yield. Azo coupling between the newly formed diazonium salt and the unreacted starting amine can also occur if the reaction conditions are not optimal.

Q5: What is the role of a strong acid in this reaction?

A strong acid, typically hydrochloric acid or sulfuric acid, is essential for two main reasons. First, it reacts with sodium nitrite to generate the in situ nitrosating agent, nitrous acid (HNO₂). Second, it protonates the starting amine, which helps to prevent unwanted azo coupling side reactions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Diazotization: The electron-withdrawing groups on the pyridine ring reduce the reactivity of the amino group. 2. Decomposition of Diazonium Salt: The reaction temperature may have been too high, leading to the breakdown of the unstable diazonium intermediate. 3. Insufficient Acid: An inadequate amount of strong acid can lead to incomplete formation of nitrous acid and the diazonium salt.1. Ensure the starting material is fully dissolved in the acid before adding the sodium nitrite solution. Consider a slight excess of sodium nitrite. 2. Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath. Add the sodium nitrite solution slowly and dropwise to control the exothermic reaction. 3. Use a sufficient excess of a strong mineral acid.
Reaction Mixture Turns Dark Brown or Black 1. Decomposition of Diazonium Salt: This is a common indicator of diazonium salt decomposition. 2. Azo Coupling: Insufficient acidity can allow the diazonium salt to couple with the unreacted amine, forming colored azo compounds.1. Immediately check and lower the reaction temperature. Ensure efficient stirring. 2. Increase the concentration of the strong acid to ensure full protonation of the starting amine.
Solid Precipitates Out of Solution During Nitrite Addition 1. Incomplete Dissolution of Starting Material: The amine salt may not be fully soluble in the acidic medium. 2. Precipitation of Diazonium Salt: The diazonium salt itself might have low solubility in the reaction medium.1. Ensure the 2-amino-5-chloro-3-nitropyridine is completely dissolved in the acid before cooling and starting the nitrite addition. Gentle warming may be necessary before cooling, but ensure the solution is thoroughly chilled before the reaction. 2. This can be normal. Continue the reaction with vigorous stirring to ensure the suspended salt can react in the subsequent hydrolysis step.
Violent Gas Evolution or "Material Flushing" 1. Rapid Decomposition of Diazonium Salt: This is a critical safety issue and indicates a loss of temperature control. The decomposition of diazonium salts releases nitrogen gas.[2] 2. Localized High Concentration of Nitrite: Adding the sodium nitrite solution too quickly can lead to localized "hot spots" and rapid decomposition.1. Immediate Action: If safe to do so, add a large volume of cold water to quench the reaction. NEVER attempt to seal a vessel that is rapidly evolving gas. 2. Prevention: Always add the sodium nitrite solution slowly and dropwise with efficient stirring and close monitoring of the internal temperature. Prepare a dilute solution of sodium nitrite to have better control over the addition rate.

Experimental Protocols

Protocol 1: Diazotization of 2-amino-5-chloro-3-nitropyridine and subsequent Hydrolysis

This protocol is a representative procedure and may require optimization.

  • Preparation of the Amine Solution: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-chloro-3-nitropyridine (1.0 eq.) in concentrated sulfuric acid. Stir the mixture until complete dissolution.

  • Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.

  • Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.05 - 1.2 eq.) in cold water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred amine solution over a period of 30-45 minutes. Carefully monitor the temperature and ensure it does not rise above 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The completion of the reaction can be checked by testing a drop of the reaction mixture with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).

  • Hydrolysis: The resulting solution containing the diazonium salt should be used immediately. For hydrolysis, the reaction mixture is typically added portion-wise to a heated aqueous solution (e.g., boiling water or a dilute acid solution) to facilitate the replacement of the diazonium group with a hydroxyl group and the evolution of nitrogen gas.

  • Work-up: After cooling, the precipitated solid product, this compound, is collected by filtration, washed with cold water, and dried.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the diazotization of aminopyridines. These values should be used as a starting point for optimization.

Parameter Typical Range Notes
Temperature 0 - 5 °CCritical for the stability of the diazonium salt.
Molar Ratio (Amine:NaNO₂) 1 : 1.05 - 1.2A slight excess of sodium nitrite is often used to ensure complete reaction.
Acid Conc. H₂SO₄ or HClSulfuric acid is commonly used for subsequent hydrolysis at higher temperatures.
Reaction Time 30 - 60 minutes after NaNO₂ additionTo ensure complete formation of the diazonium salt.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Diazotization cluster_hydrolysis Hydrolysis & Work-up start Start: 2-amino-5-chloro-3-nitropyridine dissolve Dissolve in conc. H₂SO₄ start->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrite Slowly add NaNO₂ solution (maintain T < 5 °C) cool->add_nitrite prep_nitrite Prepare aq. NaNO₂ solution stir Stir for 30-60 min at 0-5 °C add_nitrite->stir hydrolyze Add to hot water/dilute acid stir->hydrolyze precipitate Precipitation of product hydrolyze->precipitate filter_wash Filter and wash with cold water precipitate->filter_wash dry Dry the product filter_wash->dry end End: this compound dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_color Dark Coloration start Problem Encountered q_temp Was Temp > 5°C? start->q_temp Low Yield q_color_temp Was Temp > 5°C? start->q_color_temp Dark Color a_temp_yes Decomposition likely. Maintain strict T control. q_temp->a_temp_yes q_dissolution Starting material fully dissolved? q_temp->q_dissolution No a_diss_no Ensure complete dissolution before adding nitrite. q_dissolution->a_diss_no q_acid Sufficient acid used? q_dissolution->q_acid Yes a_acid_no Increase acid concentration. q_acid->a_acid_no a_color_temp_yes Decomposition. Lower temperature. q_color_temp->a_color_temp_yes q_color_acid Sufficient acid? q_color_temp->q_color_acid No a_color_acid_no Azo coupling likely. Increase acid concentration. q_color_acid->a_color_acid_no

Caption: Troubleshooting logic for common issues in the diazotization step.

References

Technical Support Center: Synthesis of 5-Chloro-2-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-Chloro-2-hydroxy-3-nitropyridine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most prevalent synthetic pathway involves a two-step process starting from 2-amino-5-chloropyridine. The first step is a diazotization reaction to form the intermediate 2-hydroxy-5-chloropyridine. This intermediate is then nitrated to yield the final product, this compound.[1]

G cluster_reagents R1 1. NaNO2, H2SO4 2. H2O, Heat B 2-Hydroxy-5-chloropyridine (Intermediate) R2 HNO3, H2SO4 C This compound (Final Product) A 2-Amino-5-chloropyridine A->B Diazotization & Hydrolysis B->C Nitration G A 2-Hydroxy-5-chloropyridine B This compound (Target Product) A->B Desired Reaction (Controlled Temp., Stoichiometry) C Isomeric Byproducts (e.g., 5-Chloro-2-hydroxy-x-nitropyridine) A->C Poor Regioselectivity E Degradation Products A->E High Temperature D Dinitro Compounds B->D Over-nitration (Excess Nitrating Agent) G A Start: Low Yield or Purity Detected B 1. Analyze Crude Sample (TLC, HPLC, MS) A->B C Is the starting material consumed? B->C D Are there multiple unknown peaks/spots? C->D Yes E Optimize Reaction Time / Temperature C->E No F Check Reagent Purity & Stoichiometry D->F No (Mainly one impurity) G Identify Byproducts (NMR, LC-MS) D->G Yes J End: Process Optimized E->J F->J H Optimize Nitration Conditions (Temp, Nitrating Agent Ratio) G->H I Improve Purification Method (Recrystallization Solvent Screen) H->I I->J

References

Validation & Comparative

A Comparative Guide to the Synthesis of 5-Chloro-2-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of established synthesis protocols for 5-Chloro-2-hydroxy-3-nitropyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. We present a detailed analysis of three primary synthetic routes, starting from 2,6-dichloropyridine, 2-amino-5-chloropyridine, and 2-hydroxy-5-chloropyridine. The performance of each protocol is objectively compared, supported by experimental data, to assist researchers in selecting the most suitable method for their specific laboratory and developmental needs.

Comparative Analysis of Synthesis Protocols

The selection of an optimal synthesis route for this compound depends on several factors, including the availability of starting materials, desired yield and purity, scalability, and safety considerations. The following table summarizes the key quantitative data for the three primary synthesis protocols.

ParameterProtocol 1: From 2,6-dichloropyridineProtocol 2: From 2-amino-5-chloropyridineProtocol 3: From 2-hydroxy-5-chloropyridine
Starting Material 2,6-dichloropyridine2-amino-5-chloropyridine2-hydroxy-5-chloropyridine
Key Steps Nitration, HydrolysisDiazotization, NitrationNitration
Reported Yield ~80% (for nitration step)80.5%79.1%
Reported Purity >98.0% (for intermediate)Not explicitly stated for final product>98.0%
Reaction Time ~10.5 hours (nitration)~2.5 hours~1-2 hours
Reaction Temperature 120°C (nitration)40-55°C50-60°C

Experimental Protocols

Protocol 1: Synthesis from 2,6-dichloropyridine

This two-step protocol involves the nitration of 2,6-dichloropyridine to form 2,6-dichloro-3-nitropyridine, followed by selective hydrolysis to yield the final product.

Step 1: Nitration of 2,6-dichloropyridine

  • In a three-necked flask, slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine to 80 mL of concentrated sulfuric acid with magnetic stirring at room temperature.

  • Once completely dissolved, slowly add 10.1 g (0.1 mol) of potassium nitrate.

  • Continue stirring for 30 minutes after the addition.

  • Slowly heat the mixture to 120°C and maintain this temperature for 10 hours.

  • After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.

  • A white solid, 2,6-dichloro-3-nitropyridine, will precipitate. Filter the solid, wash with cold water until neutral, and dry. The reported yield for this step is approximately 80.2%. [cite: ]

Step 2: Hydrolysis of 2,6-dichloro-3-nitropyridine

Detailed experimental conditions for the selective hydrolysis of 2,6-dichloro-3-nitropyridine to this compound were not explicitly detailed in the searched literature. This step would typically involve reaction with a hydroxide source under controlled temperature to selectively replace one chlorine atom.

Protocol 2: Synthesis from 2-amino-5-chloropyridine

This protocol involves the diazotization of 2-amino-5-chloropyridine, followed by nitration.

  • Slowly add 321 g of 2-amino-5-chloropyridine to 1.25 L of concentrated sulfuric acid with continuous stirring.

  • Slowly add a solution of 172.5 g of sodium nitrite in 240 mL of water, maintaining the temperature between 40°C and 45°C. Stir for an additional 15 minutes.

  • Slowly add 125 mL of pure nitric acid dropwise over 40 minutes at 50°C.

  • Maintain the reaction mixture at 55°C for 1 hour.

  • Quench the reaction by pouring it into 5 kg of ice water.

  • A yellow precipitate will form. Collect the product by filtration, wash thoroughly with deionized water, and dry at 60°C. This method yields approximately 351 g (80.5%) of this compound.[1]

Protocol 3: Synthesis from 2-hydroxy-5-chloropyridine

This is a direct, one-step nitration of commercially available 2-hydroxy-5-chloropyridine.

  • In a reaction flask, add 85g (0.81mol) of 2-hydroxy-5-chloropyridine in batches to 340ml of concentrated sulfuric acid under an ice bath, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, warm the mixture to 50-60°C.

  • Slowly add 27.3ml of concentrated nitric acid dropwise.

  • Stir for 1 hour at this temperature after the addition is complete.

  • Cool the reaction to room temperature and pour it into 2500ml of ice water.

  • Adjust the pH to be highly basic using a 40% sodium hydroxide solution.

  • Collect the resulting yellow solid by suction filtration and dry to obtain the product. This protocol reports a yield of 102g (79.1%) with a purity of >98.0% as determined by HPLC. [cite: ]

Visualizing the Synthesis Workflow and Decision Making

To further aid in the understanding and selection of a synthesis protocol, the following diagrams illustrate the experimental workflow of the most detailed protocol and a logical decision-making process for choosing a suitable method.

G Experimental Workflow for Protocol 2 cluster_0 Starting Material cluster_1 Reaction Steps cluster_2 Workup and Purification cluster_3 Final Product 2-amino-5-chloropyridine 2-amino-5-chloropyridine Dissolution in H2SO4 Dissolution in H2SO4 2-amino-5-chloropyridine->Dissolution in H2SO4 Diazotization with NaNO2 Diazotization with NaNO2 Dissolution in H2SO4->Diazotization with NaNO2 Nitration with HNO3 Nitration with HNO3 Diazotization with NaNO2->Nitration with HNO3 Quenching in Ice Water Quenching in Ice Water Nitration with HNO3->Quenching in Ice Water Filtration Filtration Quenching in Ice Water->Filtration Washing with DI Water Washing with DI Water Filtration->Washing with DI Water Drying Drying Washing with DI Water->Drying This compound This compound Drying->this compound

Caption: Workflow for the synthesis of this compound from 2-amino-5-chloropyridine.

G Protocol Selection Decision Tree Start Start High Yield Critical? High Yield Critical? Start->High Yield Critical? Protocol1 Protocol 1: From 2,6-dichloropyridine Protocol2 Protocol 2: From 2-amino-5-chloropyridine Protocol3 Protocol 3: From 2-hydroxy-5-chloropyridine Time Constraint? Time Constraint? High Yield Critical?->Time Constraint? Yes Starting Material Availability? Starting Material Availability? High Yield Critical?->Starting Material Availability? No Time Constraint?->Protocol1 No Time Constraint?->Protocol2 Yes 2-hydroxy-5-chloropyridine available? 2-hydroxy-5-chloropyridine available? Starting Material Availability?->2-hydroxy-5-chloropyridine available? 2-hydroxy-5-chloropyridine available?->Protocol2 No 2-hydroxy-5-chloropyridine available?->Protocol3 Yes

Caption: Decision tree for selecting a synthesis protocol based on key experimental constraints.

Safety and Environmental Considerations

The synthesis of this compound involves the use of strong acids and oxidizing agents, which require appropriate safety precautions.

  • Concentrated Sulfuric Acid and Nitric Acid: These are highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sodium Nitrite: This is an oxidizing agent and can be toxic if ingested.

  • Waste Disposal: The reactions generate acidic waste, which should be neutralized before disposal according to institutional guidelines.

Conclusion

All three presented protocols offer viable routes to this compound with good reported yields.

  • Protocol 2 (from 2-amino-5-chloropyridine) is the most thoroughly documented in the available literature, with a high reported yield and a relatively short reaction time.

  • Protocol 3 (from 2-hydroxy-5-chloropyridine) is an attractive option due to its single-step nature, which could simplify the process and reduce waste.

  • Protocol 1 (from 2,6-dichloropyridine) is also a high-yielding route for the initial nitration step, but further investigation into the selective hydrolysis step is required for a complete assessment.

The choice of protocol will ultimately depend on the specific needs and resources of the research team. This guide provides the necessary data to make an informed decision for the efficient and safe synthesis of this compound.

References

Spectroscopic Analysis and Structural Confirmation of 5-Chloro-2-hydroxy-3-nitropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 5-Chloro-2-hydroxy-3-nitropyridine with related chemical structures. Due to the limited availability of published experimental spectra for this compound, this document presents predicted spectroscopic data based on its structure and compares it with experimental data from analogous compounds. This approach offers a robust framework for the structural confirmation and analysis of this important chemical entity.

Structural Confirmation by Spectroscopic Methods

The structural elucidation of an organic compound like this compound relies on the synergistic use of several spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique insights into the molecular structure, and together they allow for unambiguous confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, we would expect specific signals in both the ¹H and ¹³C NMR spectra corresponding to the protons and carbons in its distinct electronic environments.

Predicted ¹H and ¹³C NMR Data for this compound

The predicted chemical shifts for this compound are presented below. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Chemical Shift (δ) ppm Proton Chemical Shift (δ) ppm Carbon
~11.0 - 13.0 (broad s, 1H)OH~160C2
~8.2 (d, 1H)H4~125C3
~7.8 (d, 1H)H6~140C4
~120C5
~145C6

Note: Predicted values are estimates and may vary based on solvent and experimental conditions.

Experimental NMR Data for Comparative Compounds

To provide context for our predictions, the following table summarizes the experimental NMR data for structurally related compounds.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
2-Chloro-5-nitropyridine9.22 (d, 1H), 8.53 (dd, 1H), 7.65 (d, 1H)152.1, 146.1, 141.0, 134.1, 124.2--INVALID-LINK--
2-Hydroxy-5-nitropyridine8.89 (d, 1H), 8.25 (dd, 1H), 6.57 (d, 1H)164.5, 145.8, 140.2, 129.8, 110.5--INVALID-LINK--
2-Chloro-3-methyl-5-nitropyridine9.07 (s, 1H), 8.39 (s, 1H), 2.64 (s, 3H)152.1, 146.1, 141.0, 134.1, 124.2, 17.5--INVALID-LINK--

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-O, C=C, and C-Cl bonds.

Predicted IR Absorption Data for this compound

Functional Group Expected Absorption (cm⁻¹)
O-H stretch (broad)3200 - 3600
Aromatic C-H stretch3000 - 3100
N-O stretch (asymmetric)1500 - 1550
C=C and C=N stretch1400 - 1600
N-O stretch (symmetric)1300 - 1350
C-Cl stretch600 - 800

Experimental IR Data for a Comparative Compound: 2-(Benzylamino)-5-nitropyridine

The following table presents the key IR absorption bands for 2-(Benzylamino)-5-nitropyridine, which contains some similar functional groups.

Functional Group Absorption (cm⁻¹) Reference
N-H stretch~3400--INVALID-LINK--
Aromatic C-H stretch~3100--INVALID-LINK--
N-O stretch (asymmetric)~1570--INVALID-LINK--
C=C and C=N stretch~1500--INVALID-LINK--
N-O stretch (symmetric)~1340--INVALID-LINK--

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its elemental composition and structure. The molecular weight of this compound is 174.54 g/mol .[1]

Predicted Mass Spectrometry Fragmentation for this compound

m/z Predicted Fragment
174/176[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)
157/159[M-OH]⁺
128/130[M-NO₂]⁺
111[M-OH-NO₂]⁺
93[M-Cl-NO₂]⁺

Experimental Mass Spectrometry Data for a Comparative Compound: 2-Chloro-5-nitropyridine

The mass spectrum of 2-Chloro-5-nitropyridine shows key fragments that can be compared to the expected fragmentation of the target compound.

m/z Fragment Reference
158/160[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)PubChem
112[M-NO₂]⁺PubChem
77[C₅H₃N]⁺PubChem

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a synthesized compound like this compound.

G Experimental Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr Sample Prep ir IR Spectroscopy purification->ir Sample Prep ms Mass Spectrometry purification->ms Sample Prep data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation comparison Comparison with Predicted/Reference Spectra data_analysis->comparison comparison->structure_confirmation

References

A Comparative Study on the Reactivity of 5-Chloro-2-hydroxy-3-nitropyridine and its Analogs in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 5-Chloro-2-hydroxy-3-nitropyridine and its structural analogs, with a focus on nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these compounds is crucial for their application as versatile intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations to illustrate key reaction pathways and experimental workflows.

Introduction to Reactivity in Substituted Pyridines

Halogenated and nitrated pyridines are key building blocks in organic synthesis. The electron-deficient nature of the pyridine ring, enhanced by the presence of strongly electron-withdrawing groups like the nitro (-NO₂) group, activates the ring towards nucleophilic attack. This facilitates the displacement of a halide leaving group, typically through a nucleophilic aromatic substitution (SNAr) mechanism.

The reactivity of these compounds is governed by several factors:

  • Position of the Leaving Group: Halogens at the 2- and 4-positions of the pyridine ring are generally more reactive towards nucleophilic substitution. This is because the ring nitrogen can effectively stabilize the negative charge of the intermediate (Meisenheimer complex) through resonance.

  • Activating Groups: The presence and position of electron-withdrawing groups, particularly nitro groups, are critical. The activating effect is most pronounced when these groups are ortho or para to the leaving group, allowing for direct resonance stabilization of the Meisenheimer intermediate.

  • The Nature of the Nucleophile: The strength and nature of the attacking nucleophile also play a significant role in the reaction kinetics.

  • Tautomerism: For 2-hydroxypyridines, the existence of tautomerism between the hydroxy and pyridone forms can significantly influence reactivity. The pyridone tautomer has a different electronic distribution and may exhibit distinct reactivity patterns compared to the hydroxypyridine form.

Comparative Reactivity Data

Table 1: Second-Order Rate Constants for the Reaction of Chloronitropyridine Isomers with Piperidine in Ethanol at 40°C

SubstratePosition of ClPosition of NO₂Rate Constant (k₂) (L mol⁻¹ s⁻¹)Relative Reactivity
4-Chloro-3-nitropyridine431.80 x 10⁻²Very High
2-Chloro-3-nitropyridine231.17 x 10⁻³High
5-Chloro-2-nitropyridine521.52 x 10⁻⁴Moderate
2-Chloro-5-nitropyridine257.30 x 10⁻⁵Moderate
3-Chloro-2-nitropyridine32Very LowVery Low
3-Chloro-4-nitropyridine34Very LowVery Low

Data sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.

Analysis of this compound's Expected Reactivity:

Based on the data above, we can make some predictions about the reactivity of this compound:

  • Influence of the 2-Hydroxy (2-Pyridone) Group: The presence of a 2-hydroxy group, which exists in equilibrium with its 2-pyridone tautomer, will significantly impact the electronic nature of the pyridine ring. The pyridone form, with its carbonyl character, can act as an electron-withdrawing group, potentially further activating the ring towards nucleophilic attack. However, it can also participate in hydrogen bonding, which may affect the reaction mechanism and kinetics.

  • Position of Substituents: In this compound, the chloro leaving group is at the 5-position, and the activating nitro group is at the 3-position. The hydroxy/pyridone group is at the 2-position. The nitro group is meta to the chlorine, which generally leads to lower reactivity compared to ortho or para arrangements. However, the combined electronic effects of the nitro and pyridone functionalities would need to be experimentally determined to ascertain the precise reactivity.

Experimental Protocols

To obtain a direct and accurate comparison of the reactivity of this compound and its analogs, a standardized kinetic study is required. The following protocol outlines a general method for determining the second-order rate constants for the reaction of these substrates with a nucleophile, such as an amine, using UV-Vis spectrophotometry.[1][2]

Protocol: Kinetic Analysis of Nucleophilic Aromatic Substitution using UV-Vis Spectrophotometry

1. Materials and Reagents:

  • Substrate (e.g., this compound)
  • Nucleophile (e.g., Piperidine, Morpholine)
  • Anhydrous solvent (e.g., Ethanol, Acetonitrile)
  • Volumetric flasks
  • Pipettes
  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder
  • Constant temperature water bath

2. Solution Preparation:

  • Substrate Stock Solution (e.g., 1 x 10⁻⁴ M): Accurately weigh a small amount of the substrate and dissolve it in the chosen anhydrous solvent in a volumetric flask.
  • Nucleophile Stock Solution (e.g., 0.1 M): Accurately measure a precise volume of the nucleophile and dissolve it in the same anhydrous solvent in a separate volumetric flask. The concentration of the nucleophile should be significantly higher (at least 10-fold) than the substrate to ensure pseudo-first-order kinetics.[3]

3. Kinetic Measurement:

  • Temperature Equilibration: Set the constant temperature water bath and the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 40.0 ± 0.1 °C).[3]
  • Reaction Initiation: Pipette a known volume of the substrate stock solution into a cuvette and place it in the spectrophotometer. Add a known volume of the pre-heated nucleophile stock solution to the cuvette, quickly mix the contents, and start the data acquisition.
  • Data Acquisition: Monitor the change in absorbance at the wavelength of maximum absorbance (λ_max) of the product over time. The reaction progress is followed by the increase in absorbance of the product or the decrease in absorbance of the reactant.

4. Data Analysis:

  • The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a first-order exponential equation.
  • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the nucleophile (which is in large excess and thus remains effectively constant throughout the reaction).
  • This process should be repeated with different concentrations of the nucleophile to confirm the second-order nature of the reaction.

Visualizations

Reaction Pathway and Experimental Workflow

To visualize the underlying principles and the experimental approach to studying these reactions, the following diagrams are provided.

SNAr_Mechanism sub Substrate (e.g., this compound) mc Meisenheimer Complex (Intermediate) sub->mc Nucleophilic Attack nuc Nucleophile (e.g., Piperidine) prod Product mc->prod Leaving Group Departure lg Leaving Group (Cl⁻)

Nucleophilic Aromatic Substitution (SNAr) Mechanism

Experimental_Workflow prep 1. Prepare Stock Solutions (Substrate and Nucleophile) temp 2. Equilibrate Solutions and Spectrophotometer to Desired Temperature prep->temp mix 3. Mix Reactants in Cuvette and Start Data Acquisition temp->mix monitor 4. Monitor Absorbance Change over Time at λ_max mix->monitor analyze 5. Analyze Data to Determine Rate Constants (k_obs and k₂) monitor->analyze

Experimental Workflow for Kinetic Analysis

References

A Comparative Crystallographic Analysis of Chloro-Nitro-Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional atomic arrangement of a molecule is paramount. X-ray crystallography provides this insight, offering a foundational blueprint for structure-activity relationship studies and rational drug design. While crystallographic data for 5-Chloro-2-hydroxy-3-nitropyridine is not publicly available, this guide offers a comparative analysis of two closely related chloro-nitro-pyridine isomers: 2-Chloro-5-nitropyridine and 2-Chloro-3-nitropyridine. This comparison sheds light on how the positional variation of the nitro group can influence the crystal packing and intermolecular interactions.

Crystallographic Data at a Glance

The following tables summarize the key crystallographic parameters for 2-Chloro-5-nitropyridine and 2-Chloro-3-nitropyridine, facilitating a direct comparison of their structural properties.

Table 1: Crystal Data and Structure Refinement for 2-Chloro-5-nitropyridine and 2-Chloro-3-nitropyridine.

Parameter2-Chloro-5-nitropyridine[1]2-Chloro-3-nitropyridine[2]
Empirical FormulaC₅H₃ClN₂O₂C₅H₃ClN₂O₂
Formula Weight158.54158.54
Temperature (K)100293
Wavelength (Å)0.71073 (Mo Kα)0.71073 (Mo Kα)
Crystal SystemTriclinicMonoclinic
Space GroupP-1P2₁/n
Unit Cell Dimensions
a (Å)3.7599(8)7.613(1)
b (Å)5.8641(13)12.232(2)
c (Å)7.0189(15)7.716(1)
α (°)84.687(3)90
β (°)89.668(3)118.485(2)
γ (°)76.020(3)90
Volume (ų)149.50(6)631.5(2)
Z14
Data Collection & Refinement
DiffractometerBruker SMART APEXNot specified
Reflections Collected1379Not specified
Independent Reflections11141061
R-int0.022Not specified
Final R indices [I > 2σ(I)]R1 = 0.056R1 = 0.037
wR2 (all data)0.1430.108

Structural Insights and Comparison

The substitution pattern of the nitro group significantly impacts the crystal lattice. 2-Chloro-5-nitropyridine crystallizes in the triclinic system, while 2-Chloro-3-nitropyridine adopts a monoclinic system.[1][2] This fundamental difference in crystal symmetry arises from the distinct intermolecular interactions dictated by the position of the nitro group.

In the crystal structure of 2-Chloro-5-nitropyridine, the non-hydrogen atoms are nearly coplanar.[1] The molecules form chains through short chlorine-oxygen contacts, and these chains are further organized into layers by C-H···O interactions.[1] Conversely, in 2-Chloro-3-nitropyridine, the nitro group is twisted relative to the pyridine ring.[2] The crystal packing is characterized by C-H···N and C-H···O hydrogen bonds, which link adjacent molecules to form a layered motif.[2]

Experimental Protocol: A Generalized Approach for Small Molecule X-ray Crystallography

The determination of a crystal structure for a small molecule like a chloro-nitro-pyridine derivative typically follows a standardized workflow.[3][4]

Crystal Growth and Selection

High-quality single crystals are paramount for successful X-ray diffraction analysis.[3] This is often the most challenging step.[3] Crystals of suitable size (typically >0.1 mm in all dimensions) and with minimal defects are selected under a microscope.[3]

Data Collection

A selected crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.[3]

Data Processing

The collected diffraction images are processed to determine the unit cell parameters and the space group of the crystal. The intensities of the diffracted X-ray spots are integrated, scaled, and merged to produce a unique set of reflection data.

Structure Solution and Refinement

The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This initial model is then refined against the experimental data to improve the atomic coordinates, and thermal parameters, and to achieve the best possible fit between the calculated and observed diffraction patterns.

The following diagram illustrates the general workflow for single-crystal X-ray diffraction.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

References

A Comparative Guide to Purity Assessment of Synthesized 5-Chloro-2-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a critical, non-negotiable step in ensuring the validity, reproducibility, and safety of their scientific endeavors. The presence of impurities, even in trace amounts, can lead to misleading biological data, altered pharmacological profiles, and potential toxicity. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 5-Chloro-2-hydroxy-3-nitropyridine, a key intermediate in various synthetic pathways. Furthermore, we present a comparative analysis with potential alternative molecules, offering insights into their respective purity profiles.

Comparative Purity Analysis

The purity of this compound and its alternatives is paramount for their application in sensitive downstream processes. The following table summarizes the typical purity levels and common impurities encountered during the synthesis of these compounds, as determined by a multi-pronged analytical approach.

CompoundStructureTypical Purity (%)Common ImpuritiesPrimary Analytical Methods
This compound ≥ 98%2-Amino-5-chloropyridine (starting material), 5-Chloro-2-hydroxypyridine, over-nitrated byproducts, residual solventsHPLC, LC-MS, ¹H NMR
Alternative 1: 5-Bromo-2-hydroxy-3-nitropyridine ≥ 97%2-Amino-5-bromopyridine, 5-Bromo-2-hydroxypyridine, residual solventsHPLC, LC-MS, ¹H NMR
Alternative 2: 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine ≥ 98%2-Amino-5-(trifluoromethyl)pyridine, 2-Hydroxy-5-(trifluoromethyl)pyridine, residual solventsHPLC, GC-MS, ¹H NMR, ¹⁹F NMR

Experimental Workflow for Purity Assessment

A systematic workflow is essential for the comprehensive purity assessment of a synthesized compound. This process typically begins with preliminary qualitative checks and progresses to sophisticated quantitative analyses.

Purity Assessment Workflow Workflow for Purity Assessment of this compound cluster_0 Initial Synthesis & Purification cluster_1 Qualitative & Structural Confirmation cluster_2 Quantitative Purity Determination cluster_3 Final Purity Statement synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification tlc Thin Layer Chromatography (TLC) purification->tlc Initial Purity Check ftir FT-IR Spectroscopy tlc->ftir ms Mass Spectrometry (MS) ftir->ms nmr_qual ¹H NMR Spectroscopy ms->nmr_qual hplc High-Performance Liquid Chromatography (HPLC) nmr_qual->hplc Proceed if structure is confirmed qnmr Quantitative NMR (qNMR) hplc->qnmr elemental Elemental Analysis qnmr->elemental final_purity Purity ≥ 98% elemental->final_purity

Caption: A general workflow for the synthesis, purification, and comprehensive purity assessment of this compound.

Key Experimental Protocols

Detailed methodologies for the principal analytical techniques used in the purity assessment of this compound are provided below. These protocols serve as a general guideline and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds by separating the main component from its impurities.

Signaling Pathway of HPLC Analysis

HPLC_Pathway HPLC Analysis Signaling Pathway sample_prep Sample Preparation (Dissolve in Mobile Phase) injection Injection into HPLC System sample_prep->injection separation Separation on C18 Column (Reverse Phase) injection->separation detection UV Detection (at 254 nm) separation->detection data_analysis Data Analysis (Peak Integration & Purity Calculation) detection->data_analysis report Purity Report data_analysis->report

Caption: The logical flow of sample analysis in a typical HPLC experiment for purity determination.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid) (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 5 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase.

  • Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the synthesized compound and to identify potential impurities based on their mass-to-charge ratio.

Protocol:

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatography system (LC-MS).

  • Ionization Mode: ESI in negative ion mode is often suitable for phenolic compounds.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 50-500.

  • Sample Preparation: The sample solution prepared for HPLC analysis can typically be used directly for LC-MS analysis. For direct infusion, a dilute solution (e.g., 10 µg/mL) in methanol or acetonitrile is prepared.

  • Analysis: The resulting mass spectrum should show a prominent peak corresponding to the [M-H]⁻ ion of this compound (expected m/z ≈ 173.0). Other peaks may indicate the presence of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative purity assessment (qNMR) against a certified internal standard.

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound.

  • Internal Standard (for qNMR): A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound and the internal standard in the deuterated solvent.

  • Analysis: The ¹H NMR spectrum will confirm the chemical structure of this compound. For qNMR, the purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted analytical approach. While HPLC provides a robust method for routine purity determination, the combination with Mass Spectrometry and NMR spectroscopy is essential for unambiguous structural confirmation and the identification of potential impurities. For researchers in drug discovery and development, the selection of appropriate analytical techniques and the careful interpretation of the resulting data are fundamental to the progression of reliable and impactful research. The comparison with alternative compounds highlights the importance of a tailored analytical strategy for each unique chemical entity.

A Comparative Guide to the Synthesis of 5-Chloro-2-hydroxy-3-nitropyridine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Chloro-2-hydroxy-3-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries, can be approached through various protocols. This guide provides a detailed cost-benefit analysis of two primary synthetic routes, starting from 2-amino-5-chloropyridine and 2-hydroxy-5-chloropyridine, respectively. The comparison is based on experimental data, cost of materials, and safety and environmental considerations to aid researchers in selecting the most suitable protocol for their needs.

At a Glance: Comparison of Synthesis Protocols

ParameterProtocol 1: From 2-amino-5-chloropyridineProtocol 2: From 2-hydroxy-5-chloropyridine
Starting Material 2-amino-5-chloropyridine2-hydroxy-5-chloropyridine
Key Reactions Diazotization, NitrationNitration
Reported Yield ~80.5%Estimated ~79% (based on similar reactions)
Reaction Time Approximately 2-3 hoursApproximately 2 hours
Reaction Temperature 40-55°C50-60°C
Estimated Cost per Mole of Product ~$25 - $35~$50 - $60
Key Benefits Higher reported yield, potentially lower cost of starting material.Simpler one-step reaction.
Key Drawbacks Two-step reaction, involves potentially unstable diazonium salt intermediate.Higher cost of starting material, generates significant acidic waste.

Experimental Protocols

Protocol 1: Synthesis from 2-amino-5-chloropyridine

This protocol involves the diazotization of 2-amino-5-chloropyridine followed by nitration in a one-pot synthesis.

Materials:

  • 2-amino-5-chloropyridine

  • Concentrated sulfuric acid (98%)

  • Sodium nitrite

  • Nitric acid (68%)

  • Ice

Procedure:

  • Slowly add 321 g of 2-amino-5-chloropyridine to 1.25 L of concentrated sulfuric acid with continuous stirring until fully dissolved.

  • Cool the mixture and slowly add a solution of 172.5 g of sodium nitrite in 240 mL of water, maintaining the temperature between 40°C and 45°C.

  • Stir the reaction mixture for an additional 15 minutes.

  • Slowly add 125 mL of pure nitric acid dropwise over 40 minutes, keeping the temperature at 50°C.

  • Maintain the reaction mixture at 55°C for 1 hour.

  • Quench the reaction by pouring the mixture into 5 kg of ice water.

  • Collect the yellow precipitate by filtration, wash thoroughly with deionized water, and dry at 60°C.

This process yields approximately 351 g of this compound, which corresponds to a theoretical yield of 80.5%.[1]

Protocol 2: Synthesis from 2-hydroxy-5-chloropyridine

Materials:

  • 2-hydroxy-5-chloropyridine

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (68%)

  • Ice

Procedure:

  • In a reaction flask, dissolve 85g (0.66 mol) of 2-hydroxy-5-chloropyridine in 340 mL of concentrated sulfuric acid under an ice bath, ensuring the temperature does not exceed 5°C.

  • Once dissolved, warm the mixture to 50-60°C.

  • Slowly add 27.3 mL of concentrated nitric acid dropwise.

  • Maintain the temperature and stir for 1 hour.

  • After cooling to room temperature, pour the reaction mixture into 2500 mL of ice water.

  • Adjust the pH to highly basic with a 40% sodium hydroxide solution to precipitate the product.

  • Filter the yellow solid, wash with water, and dry to obtain the final product.

The expected yield for this type of reaction is approximately 79%.

Cost-Benefit Analysis

A crucial aspect of selecting a synthesis protocol is the balance between cost and overall benefit, which includes yield, safety, and environmental impact.

Cost Analysis

The following table provides an estimated cost comparison for the synthesis of one mole of this compound via each protocol. Prices are based on commercially available reagent-grade chemicals and may vary depending on the supplier and quantity.

ReagentProtocol 1 (per mole of product)Protocol 2 (per mole of product)
Starting Material 2-amino-5-chloropyridine (~$15/mole)2-hydroxy-5-chloropyridine (~$40/mole)
Concentrated Sulfuric Acid ~$5~$5
Sodium Nitrite ~$2-
Nitric Acid ~$3~$3
Total Estimated Cost ~$25 ~$48

Based on this analysis, Protocol 1, starting from 2-amino-5-chloropyridine, is the more cost-effective option primarily due to the lower price of the starting material.

Benefit Analysis: Safety and Environmental Impact

Both protocols involve the use of strong acids and nitrating agents, which present inherent safety and environmental hazards.

  • Nitration Reactions: These reactions are highly exothermic and require careful temperature control to prevent runaway reactions. The use of concentrated sulfuric and nitric acids results in the generation of significant acidic waste, which requires neutralization before disposal.[2][3] The reactions can also produce toxic nitrogen oxide gases.[2]

  • Diazotization Reactions (Protocol 1): Diazonium salts are known to be unstable and can be explosive, especially when isolated in a dry state. Therefore, in-situ consumption of the diazonium intermediate is crucial for safety. The reaction must be carried out at low temperatures to ensure the stability of the diazonium salt.

From a safety and environmental standpoint, Protocol 2 is simpler as it avoids the formation of the potentially unstable diazonium intermediate. However, both methods generate considerable acidic waste. The choice between the two may depend on the laboratory's capacity for handling hazardous materials and waste management.

Visualizing the Workflow

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for each protocol.

Protocol1 cluster_start Starting Material cluster_reagents1 Reagents cluster_reagents2 Reagent cluster_process Reaction Steps cluster_product Final Product start 2-amino-5-chloropyridine step1 Dissolution & Diazotization (40-45°C) start->step1 reagent1 Conc. H2SO4 reagent1->step1 reagent2 NaNO2 reagent2->step1 reagent3 Conc. HNO3 step2 Nitration (50-55°C, 1 hr) reagent3->step2 step1->step2 step3 Quenching & Precipitation step2->step3 product This compound step3->product

Caption: Workflow for the synthesis of this compound from 2-amino-5-chloropyridine.

Protocol2 cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction Steps cluster_product Final Product start 2-hydroxy-5-chloropyridine step1 Dissolution & Nitration (50-60°C, 1 hr) start->step1 reagent1 Conc. H2SO4 reagent1->step1 reagent2 Conc. HNO3 reagent2->step1 step2 Precipitation & Isolation step1->step2 product This compound step2->product

Caption: Workflow for the synthesis of this compound from 2-hydroxy-5-chloropyridine.

Conclusion

Both presented protocols offer viable routes to synthesize this compound.

  • Protocol 1 (from 2-amino-5-chloropyridine) is the more economical choice, with a higher reported yield and lower starting material cost. However, it requires careful handling of a potentially unstable diazonium salt intermediate.

  • Protocol 2 (from 2-hydroxy-5-chloropyridine) offers a simpler, one-step process, which may be advantageous in terms of operational simplicity and avoiding the hazards of diazonium salts. This comes at a higher financial cost due to the more expensive starting material.

The ultimate decision will depend on the specific priorities of the research or production team, including budget constraints, available safety infrastructure, and desired scale of synthesis. For large-scale production where cost is a primary driver, Protocol 1 is likely the preferred method, provided that appropriate safety measures for handling diazonium intermediates are strictly implemented. For smaller-scale laboratory synthesis where simplicity and avoidance of hazardous intermediates are prioritized, Protocol 2 presents a compelling alternative, despite its higher cost.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5-Chloro-2-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents, such as 5-Chloro-2-hydroxy-3-nitropyridine, is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and compliance with regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][2][4] Therefore, adherence to strict safety protocols is non-negotiable.

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn at all times when handling this compound:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[5]To prevent eye contact which can cause serious irritation.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[4][5]To avoid skin contact which can cause irritation.[1][2][3]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH or European Standard EN 149 approved respirator is necessary.[1][2]To prevent inhalation which may cause respiratory irritation.[1][2][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that minimizes environmental release and adheres to all applicable local, regional, and national regulations.[1][2]

1. Waste Collection:

  • Carefully sweep up the solid material, avoiding dust formation.[4]
  • Place the waste in a suitable, clearly labeled, and closed container for disposal.[4]

2. Spill Management:

  • In the event of a spill, contain the material using sand, earth, or vermiculite.
  • After containment, the area can be spread with lime or another absorbent material and left for at least one hour before cleaning.
  • Clean all tools and equipment used in the cleanup process thoroughly.
  • Should a spill contaminate public sewers, drains, or water bodies, immediately inform the relevant authorities.

3. Final Disposal:

  • The sealed waste container should be disposed of through an approved waste disposal plant.[4][6]
  • Do not empty the chemical into drains.[4]
  • It is imperative to consult with your institution's environmental health and safety (EHS) department to ensure compliance with all disposal regulations.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Workflow for the Disposal of this compound cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Collect Waste in a Labeled, Sealed Container A->B D Store Waste in a Designated Secure Area B->D C Manage and Contain Spills Immediately C->B If Spill Occurs E Consult Institutional EHS for Approved Disposal Vendor D->E F Transfer to an Approved Waste Disposal Facility E->F

Disposal Workflow Diagram

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their organizations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.